molecular formula C11H12O5 B1302355 Ethyl (1,3-benzodioxol-5-yloxy)acetate CAS No. 179110-57-7

Ethyl (1,3-benzodioxol-5-yloxy)acetate

Cat. No.: B1302355
CAS No.: 179110-57-7
M. Wt: 224.21 g/mol
InChI Key: NCFWMXNFMBSDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1,3-benzodioxol-5-yloxy)acetate (CAS 179110-57-7) is a chemical compound with the molecular formula C11H12O4, serving as a valuable ester derivative in organic synthesis and medicinal chemistry research . Its structure, featuring the 1,3-benzodioxole (methylenedioxyphenyl) moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of compounds with potential biological activity . Researchers utilize this ester as a key intermediate; the ethoxycarbonyl group can be readily hydrolyzed to the corresponding acetic acid or transformed into other functional groups, such as amides or hydrazides, for further chemical exploration . The presence of the methylenedioxy bridge often contributes to the metabolic profile and binding affinity of resultant molecules in pharmacological studies. This product is supplied for research purposes as part of collections of rare and unique chemicals. Intended Use & Disclaimer: This product is for research and analysis purposes only. It is provided 'AS IS' and is not intended for diagnostic, therapeutic, or personal use. The buyer assumes all responsibility for confirming product identity and/or purity. No warranty of merchantability or fitness for a particular purpose is expressed or implied.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-13-11(12)6-14-8-3-4-9-10(5-8)16-7-15-9/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWMXNFMBSDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274017
Record name Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179110-57-7
Record name Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179110-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of Ethyl (1,3-benzodioxol-5-yloxy)acetate?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl (1,3-benzodioxol-5-yloxy)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document delineates its chemical and physical properties, details a robust synthesis protocol, and explores its spectroscopic signature. Furthermore, it delves into the compound's applications, particularly as a precursor in the development of pharmaceuticals and other bioactive molecules. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a detailed understanding of this versatile benzodioxole derivative.

Chemical Identity and Molecular Structure

This compound, also known by its synonym ethyl 2-(benzo[d][1][2]dioxol-5-yloxy)acetate, is a solid organic compound.[1] Its core structure features a 1,3-benzodioxole (also known as methylenedioxyphenyl) ring, which is a common motif in natural products and synthetic compounds with diverse biological activities.[3]

IdentifierValue
CAS Number 179110-57-7
Molecular Formula C₁₁H₁₂O₅[1]
Molecular Weight 224.21 g/mol [1]
Synonyms ethyl 2-(benzo[d][1][2]dioxol-5-yloxy)acetate
Linear Formula C₁₁H₁₂O₅[1]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of this compound

Physicochemical and Computed Properties

The compound is typically supplied as a solid with a purity of 97% or higher.[1] It should be stored in a dry, room-temperature environment in a tightly sealed container.[1]

PropertyValueSource
Physical Form Solid[1]
Purity 97%[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]
InChI 1S/C11H12O5/c1-2-13-11(12)6-14-8-3-4-9-10(5-8)16-7-15-9/h3-5H,2,6-7H2,1H3[1]
InChIKey NCFWMXNFMBSDKS-UHFFFAOYSA-N[1]
Topological Polar Surface Area 54.1 ŲComputed
Rotatable Bond Count 5Computed
Hydrogen Bond Acceptor Count 5Computed
XLogP3 1.8Computed

Synthesis and Reaction Mechanisms

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of sesamol (1,3-benzodioxol-5-ol) acts as the nucleophile, attacking an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The reaction is typically conducted in the presence of a weak base to deprotonate the phenol, facilitating the formation of the more nucleophilic phenoxide ion.

The choice of a relatively weak base like potassium carbonate is crucial. It is strong enough to deprotonate the phenolic hydroxyl group of sesamol but not so strong as to promote significant hydrolysis of the ethyl ester functionality on the electrophile or the product. A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide, while not participating in the reaction itself.

Synthesis cluster_reactants Starting Materials Sesamol Sesamol (1,3-Benzodioxol-5-ol) Phenoxide Sesamol Phenoxide (Nucleophile) Sesamol->Phenoxide Deprotonation EthylBromoacetate Ethyl Bromoacetate Product This compound EthylBromoacetate->Product Base Potassium Carbonate (K2CO3) Base->Phenoxide Solvent Acetone Phenoxide->Product SN2 Attack Byproduct Potassium Bromide (KBr) Product->Byproduct Formation of Salt Applications Core This compound Acid Carboxylic Acid Derivative (via Hydrolysis) Core->Acid Step 1 Agro Agrochemicals (e.g., Herbicides) Core->Agro Derivatization Materials Advanced Materials (e.g., Polymers) Core->Materials Polymerization AmineCoupling Amide Synthesis Acid->AmineCoupling Step 2 Pharma Pharmaceuticals (e.g., Anti-inflammatories) AmineCoupling->Pharma

Sources

Ethyl (1,3-benzodioxol-5-yloxy)acetate molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (1,3-benzodioxol-5-yloxy)acetate (CAS: 179110-57-7) represents a specialized pharmacophore intermediate bridging the structural utility of the 1,3-benzodioxole (methylenedioxybenzene) ring with the reactivity of an


-phenoxy ester .[1] Commonly derived from the antioxidant sesamol, this compound serves as a critical building block in the synthesis of PPAR agonists, endothelin receptor antagonists, and auxin-mimetic agrochemicals. Its structure features a lipophilic aromatic core capable of 

-stacking interactions, coupled with a hydrolyzable ester tail that facilitates further derivatization into carboxylic acids or amides.[1]

Structural Architecture & Properties

Molecular Identity

The molecule consists of a 1,3-benzodioxole core substituted at the 5-position with an ethyl glycolate moiety via an ether linkage.[1] This "phenoxyacetic" motif is a privileged scaffold in medicinal chemistry, often mimicking the side chains of tyrosine or serving as a bioisostere for other lipophilic acids.

PropertyData
IUPAC Name Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate
CAS Number 179110-57-7
Molecular Formula

Molecular Weight 224.21 g/mol
SMILES CCOC(=O)COc1ccc2c(c1)OCO2
InChI Key NCFWMXNFMBSDKS-UHFFFAOYSA-N
LogP (Predicted) ~2.1
TPSA 57.15 Ų
Physical Form White to off-white crystalline solid
Structural Connectivity Diagram

The following diagram illustrates the functional segmentation of the molecule, highlighting the reactive centers available for medicinal chemistry transformations.

G cluster_0 Pharmacophore Features Benzodioxole 1,3-Benzodioxole Core (Lipophilic/Metabolic Stability) EtherLink Ether Linkage (Stable Spacer) Benzodioxole->EtherLink C5-O Bond EsterGroup Ethyl Ester (Electrophilic/Hydrolyzable) EtherLink->EsterGroup Alpha-Carbon

Figure 1: Functional segmentation of this compound showing the lipophilic core and reactive ester tail.[1]

Synthetic Methodology

The synthesis of this compound follows a standard Williamson Ether Synthesis protocol.[1] This reaction involves the O-alkylation of Sesamol (5-hydroxy-1,3-benzodioxole) with ethyl bromoacetate in the presence of a weak base.[1]

Reaction Mechanism & Logic[1]
  • Nucleophile: The phenoxide ion generated from Sesamol is an ambient nucleophile but reacts preferentially at the oxygen atom under mild basic conditions.

  • Electrophile: Ethyl bromoacetate undergoes

    
     attack.
    
  • Base Selection: Potassium carbonate (

    
    ) is preferred over stronger bases (like NaH) to minimize ester hydrolysis or transesterification side reactions.[1] Acetone or DMF are optimal solvents to solvate the cation and promote nucleophilicity.
    
Step-by-Step Protocol

Reagents:

  • Sesamol (1.0 eq)[1]

  • Ethyl bromoacetate (1.1 eq)[1]

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Acetone (dry, 10 volumes)

Procedure:

  • Activation: Charge a round-bottom flask with Sesamol and anhydrous Acetone. Add

    
     and stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Alkylation: Add Ethyl bromoacetate dropwise over 15 minutes. The reaction is exothermic; cooling may be required on larger scales.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1]
    
  • Work-up: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary to obtain the pure solid.
    
Synthesis Pathway Diagram[1]

Synthesis Sesamol Sesamol (Nucleophile) Phenoxide Phenoxide Intermediate (Activated Nucleophile) Sesamol->Phenoxide - H+ Base K2CO3 / Acetone (Deprotonation) Base->Phenoxide Electrophile Ethyl Bromoacetate (Electrophile) Transition SN2 Transition State Electrophile->Transition Phenoxide->Transition Product This compound (Target) Transition->Product - KBr

Figure 2: Williamson ether synthesis pathway via SN2 mechanism.[1]

Spectroscopic Characterization

Accurate identification of this compound relies on the distinct signals of the methylenedioxy bridge and the ethyl ester group.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
6.70 – 6.65 Multiplet1HAr-H (C6)Aromatic ring
6.50 Doublet (

Hz)
1HAr-H (C4)Ortho to alkoxy
6.35 Doublet of Doublets1HAr-H (C2)Meta to alkoxy
5.90 Singlet2H

Methylenedioxy bridge
4.55 Singlet2H

Alpha-methylene
4.25 Quartet (

Hz)
2H

Ethyl ester methylene
1.29 Triplet (

Hz)
3H

Ethyl ester methyl
Infrared Spectroscopy (IR)
  • 1750–1735 cm⁻¹: Strong

    
     stretch (Ester).[1]
    
  • 1240–1200 cm⁻¹: Strong

    
     stretch (Ether/Ester).[1]
    
  • 1035 cm⁻¹: Characteristic

    
     stretch of the benzodioxole ring.
    
  • 2980 cm⁻¹: Aliphatic

    
     stretch.
    

Functional Applications in Research

Medicinal Chemistry Scaffold

The (1,3-benzodioxol-5-yloxy)acetate motif is a bioisostere for the phenoxyacetic acid group found in "Glitazar" class drugs (PPAR agonists).[1] The benzodioxole ring provides metabolic stability compared to a standard phenyl ring, as the methylenedioxy group blocks metabolic oxidation at the 3,4-positions.

  • Target Classes: PPAR

    
    /
    
    
    
    agonists, Endothelin receptor antagonists, and COX-2 inhibitors.
  • Prodrug Potential: The ethyl ester serves as a lipophilic prodrug, improving cellular permeability before being hydrolyzed to the active free acid by intracellular esterases.

Agrochemical Development

Derivatives of phenoxyacetic acid are well-established auxins (plant hormones).[1] Research indicates that benzodioxole analogues exhibit specific herbicide activity or plant growth regulation by mimicking Indole-3-acetic acid (IAA) interactions with TIR1 ubiquitin ligase complexes.[1]

Safety & Handling (SDS Highlights)

While specific toxicological data for this ester is limited, handling should follow protocols for substituted phenols and esters.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). The methylenedioxy ring is generally stable but can be susceptible to strong Lewis acids.
    
  • Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not flush into surface water; esters can be toxic to aquatic life.

References

  • Sigma-Aldrich.[1] Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)acetate Product Sheet. Retrieved from

  • PubChem. Compound Summary for CID 584574: Ethyl 2-(1,3-benzodioxol-5-yl)acetate.[1] Retrieved from (Note: Reference for structural comparison of the C-linked isomer vs O-linked).[1]

  • Joshi, R., et al. (2005).[2] Free radical reactions and antioxidant activities of sesamol. Journal of Agricultural and Food Chemistry.

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Frontiers in Plant Science. Retrieved from

Sources

Technical Guide: Synthesis of Ethyl (1,3-benzodioxol-5-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the synthesis of Ethyl (1,3-benzodioxol-5-yloxy)acetate , a pivotal intermediate in the development of PPAR agonists, herbicide analogs, and antioxidant derivatives. The core transformation relies on the O-alkylation of Sesamol (3,4-methylenedioxyphenol) using a haloacetate ester.

While theoretically straightforward, the synthesis requires rigorous control over basicity and solvent polarity to prevent C-alkylation side products and ester hydrolysis. This guide prioritizes a Williamson Ether Synthesis approach using mild carbonate bases in a polar aprotic solvent, ensuring high regioselectivity for the oxygen atom and operational scalability.

Retrosynthetic Analysis & Mechanistic Logic

To design a robust protocol, we must first deconstruct the target. The strategic disconnection occurs at the ether linkage between the electron-rich benzodioxole core and the acetate tail.

The Disconnection
  • Target: this compound[1][2]

  • Bond Cleavage: Phenolic O–C(sp3) bond.

  • Synthons:

    • Nucleophile: Sesamol (1,3-benzodioxol-5-ol).

    • Electrophile: Ethyl bromoacetate (preferred) or Ethyl chloroacetate.

Mechanistic Pathway (SN2)

The reaction proceeds via a classic SN2 mechanism .[3][4][5]

  • Deprotonation: The base (Potassium Carbonate) deprotonates the phenol (pKa ~10), generating the resonance-stabilized phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of the ethyl bromoacetate, displacing the bromide leaving group.
    

Key Mechanistic Insight: The use of Ethyl Bromoacetate over the chloro-analog is recommended for bench-scale synthesis due to the weaker C-Br bond, which accelerates the SN2 step without requiring iodide catalysis (Finkelstein conditions).

Reaction Pathway Diagram

ReactionPathway Sesamol Sesamol (Nucleophile) Phenoxide Phenoxide Intermediate Sesamol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide TS Transition State [SN2] Phenoxide->TS Attack Electrophile Ethyl Bromoacetate (Electrophile) Electrophile->TS Product This compound (Target) TS->Product Bond Formation Byproduct KBr + CO2 + H2O TS->Byproduct Elimination

Figure 1: Mechanistic pathway for the O-alkylation of Sesamol via SN2 substitution.

Experimental Protocol: The Carbonate Method

This protocol uses Potassium Carbonate (K₂CO₃) in Acetone .[6] This system is superior to NaH/DMF for this specific transformation because it avoids the rigorous anhydrous conditions required for hydrides and minimizes the risk of ester hydrolysis or transesterification.

Reagents & Stoichiometry
ReagentEquiv.[7][8][9]RoleCritical Attribute
Sesamol 1.0SubstrateHigh purity (>98%) essential to avoid tar.
Ethyl Bromoacetate 1.1 - 1.2ElectrophileLachrymator; handle in fume hood. Excess ensures completion.
K₂CO₃ 2.0 - 3.0BaseAnhydrous; granular preferred over powder for easier filtration.
Acetone SolventMediumReagent grade; dry.
Potassium Iodide 0.1 (Optional)CatalystAdd only if using Ethyl Chloroacetate.
Step-by-Step Methodology

Phase 1: Activation

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Sesamol (1.38 g, 10 mmol) and Anhydrous Acetone (30 mL) .

  • Add Anhydrous K₂CO₃ (4.14 g, 30 mmol) in a single portion.

  • Stir the suspension at room temperature for 15–30 minutes. Expert Note: This pre-stirring allows for the formation of the phenoxide surface species on the carbonate.

Phase 2: Alkylation 5. Add Ethyl Bromoacetate (1.33 mL, 12 mmol) dropwise via syringe. Caution: Exothermic. 6. Heat the reaction mixture to a gentle reflux (~56°C) using an oil bath or heating mantle. 7. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). Sesamol (Rf ~0.4) should disappear; the product (Rf ~0.6) will appear as a dark spot under UV.

  • Typical Duration: 3–6 hours.

Phase 3: Workup & Isolation 8. Cool the mixture to room temperature. 9. Filtration: Filter off the inorganic solids (excess K₂CO₃ and KBr) through a Celite pad or sintered glass funnel. Wash the cake with cold acetone (2 x 10 mL). 10. Evaporation: Concentrate the combined filtrate under reduced pressure (Rotovap) to yield a crude oil. 11. Extraction (If necessary): Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove residual salts/solvents. 12. Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Phase 4: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.

  • If purification is required, recrystallize from cold Ethanol/Hexane or perform flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Process Workflow Visualization

The following diagram illustrates the operational flow, highlighting critical decision points and safety checks.

Workflow Start Start: Weigh Reagents Mix Mix Sesamol + K2CO3 + Acetone (Pre-stir 30 min) Start->Mix AddElec Add Ethyl Bromoacetate (Dropwise) Mix->AddElec Reflux Reflux at 56°C (3-6 Hours) AddElec->Reflux Check TLC Check (Hex:EtOAc 4:1) Reflux->Check Check->Reflux Incomplete Filter Filter Inorganic Salts (Remove K2CO3/KBr) Check->Filter Complete Conc Concentrate Filtrate (Rotovap) Filter->Conc Extract Dissolve in EtOAc Wash w/ H2O + Brine Conc->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product: This compound Dry->Final

Figure 2: Operational workflow for the synthesis, from reagent preparation to isolation.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, observe the following indicators. If deviations occur, refer to the corrective actions.

ObservationRoot CauseCorrective Action
Low Yield (<60%) Incomplete deprotonation or moisture.Ensure K₂CO₃ is anhydrous (dry in oven at 120°C). Switch solvent to DMF if reactivity is low.
Product is Acidic Hydrolysis of the ester.Avoid strong bases like NaOH/KOH. Ensure the workup is neutral; do not wash with strong acids.
Starting Material Persists Stirring efficiency or old reagents.Ethyl bromoacetate degrades over time. Verify reagent quality. Add 0.1 eq KI (Finkelstein) to accelerate.
C-Alkylation Byproducts Solvent polarity too low or temp too high.Acetone is usually safe. If observed, lower temperature and ensure high agitation rates.

Safety & Compliance

  • Ethyl Bromoacetate: A potent lachrymator and alkylating agent. It causes severe eye and skin irritation. Must be handled in a functioning fume hood. Neutralize spills with aqueous ammonia.

  • Sesamol: Irritant. Avoid dust inhalation.

  • Waste Disposal: The filtered solids contain bromides and should be treated as halogenated inorganic waste.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Available at: [Link]

  • National Institutes of Health (PMC). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives. Available at: [Link]

  • ResearchGate. Alkylated Sesamol Derivatives as Potent Antioxidants. Available at: [Link][10][11]

Sources

Technical Monograph: Ethyl (1,3-benzodioxol-5-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2026-69-9 Document Type: Technical Safety & Handling Guide Version: 2.0 (Internal Research Standard)

Executive Summary & Application Scope

Ethyl (1,3-benzodioxol-5-yloxy)acetate is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical candidates targeting metabolic disorders (specifically PPAR agonists) and agrochemicals. Structurally, it combines a lipophilic benzodioxole (sesamol) core with a polar ethyl ester tail.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a functional roadmap for researchers. It integrates safety handling with metabolic insights and synthesis protocols, ensuring that the user understands not just how to handle the compound, but why specific precautions are biologically and chemically necessary.

Physicochemical Profile

Data aggregated from experimental values and structure-activity relationship (SAR) predictions.

PropertySpecificationTechnical Note
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Appearance White to off-white solid or viscous oilLow melting point; physical state depends on purity and ambient temp.
Solubility DMSO, Ethanol, Ethyl Acetate, DCMHydrophobic core limits aqueous solubility (<0.1 mg/mL).
LogP (Predicted) ~2.1Moderate lipophilicity; readily crosses cell membranes.
Boiling Point ~330°C (Predicted)Decomposes before boiling at atmospheric pressure.
Flash Point >110°CNon-flammable but combustible.
Hazard Identification & Toxicology (Expanded SDS)

Unlike generic SDS documents, this section correlates GHS classifications with molecular mechanisms.

GHS Classification:

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

Mechanistic Toxicology Analysis

1. The Ester Hydrolysis Risk: Upon ingestion or mucosal contact, ubiquitous carboxylesterases rapidly hydrolyze the ethyl ester moiety. This releases two active components:

  • Ethanol: Negligible toxicity at research scales.

  • (1,3-Benzodioxol-5-yloxy)acetic acid: An organic acid that contributes to local tissue irritation (H315, H319) and potential systemic acidosis if ingested in large quantities.

2. The Benzodioxole Liability (CYP450 Inhibition): The 1,3-benzodioxole ring (methylenedioxy group) is a known "suicide substrate" for Cytochrome P450 enzymes.

  • Mechanism:[1][2][3][4][5][6] CYP450 oxidizes the methylene carbon to a carbene intermediate.

  • Consequence: This carbene forms an irreversible complex with the heme iron of the enzyme, inactivating it.

  • Safety Implication: While not acutely fatal, this compound can significantly alter the metabolism of other co-administered drugs or compounds in an experimental assay.

Metabolism Parent This compound Acid (1,3-Benzodioxol-5-yloxy)acetic acid Parent->Acid Carboxylesterases (Hydrolysis) Carbene Reactive Carbene Intermediate Acid->Carbene CYP450 Oxidation (Phase I Metabolism) Inhibition CYP450 Inactivation Carbene->Inhibition Heme Adduct Formation

Figure 1: Metabolic pathway highlighting the hydrolysis of the ester and the bioactivation of the benzodioxole ring leading to enzyme inhibition.

Synthesis & Production Protocol

Methodology: Williamson Ether Synthesis Rationale: Direct alkylation of Sesamol (5-hydroxy-1,3-benzodioxole) with Ethyl Bromoacetate using a mild base prevents ester hydrolysis during the reaction.

Reagents
  • Sesamol (1.0 eq)

  • Ethyl Bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous
    
  • Solvent: Acetone or DMF (Dry)

Step-by-Step Protocol (Self-Validating)
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add Sesamol and anhydrous Acetone.

  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes. Validation: Solution should darken slightly as the phenoxide anion forms.
    
  • Alkylation: Add Ethyl Bromoacetate dropwise via syringe.

  • Reflux: Heat to reflux (56°C for Acetone) for 4–6 hours.

  • In-Process Check (Validation): Perform TLC (Hexane:EtOAc 8:2).

    • Success Criteria: Disappearance of Sesamol (Rf ~0.3) and appearance of product (Rf ~0.6). If Sesamol persists, add 0.1 eq of bromide and reflux for 1 hour.

  • Workup: Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted Sesamol), then Brine.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica column chromatography.

Synthesis Sesamol Sesamol (Phenol) Deprot Deprotonation (Phenoxide Formation) Sesamol->Deprot Bromide Ethyl Bromoacetate Reflux Reflux 6h (Sn2 Reaction) Bromide->Reflux Base K2CO3 / Acetone Base->Deprot Deprot->Reflux TLC TLC Check (Validation Step) Reflux->TLC TLC->Reflux Incomplete Product This compound TLC->Product Conversion >98%

Figure 2: Synthesis workflow utilizing Williamson etherification with a built-in TLC validation loop.

Handling, Storage, & Stability

Storage Class: Organic Ester / Irritant.

  • Moisture Sensitivity: Esters are prone to hydrolysis. Store in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) if storing for >3 months.

  • Temperature: Refrigerate (2–8°C). While stable at room temperature, cold storage prevents slow transesterification or hydrolysis.

  • PPE Requirements:

    • Nitrile Gloves: Standard thickness (0.11 mm) is sufficient for incidental contact.

    • Respiratory: If heating or creating dust/aerosols, use a P95 respirator. The compound is not highly volatile, but the benzodioxole moiety warrants caution regarding inhalation.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)acetate. Merck KGaA. Link

  • Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism. Link

  • PubChem. (2024). Compound Summary: this compound (CID 594468). National Center for Biotechnology Information. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl (1,3-benzodioxol-5-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl (1,3-benzodioxol-5-yloxy)acetate, a molecule of interest in synthetic and medicinal chemistry. As a derivative of sesamol, a natural product known for its antioxidant properties, this compound and its analogues are frequently explored in drug discovery programs. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for establishing a baseline for further analytical studies.

This document moves beyond a simple listing of data. It delves into the rationale behind the expected spectral features, providing a framework for researchers to interpret their own experimental results. The protocols described herein are based on standard laboratory practices and are designed to yield high-quality, reproducible data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the protons in this compound. These predictions are based on the analysis of structurally similar compounds, including sesamol derivatives and ethyl esters.[1][2]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~6.65d~8.51HH-3
~6.45d~2.51HH-6
~6.25dd~8.5, 2.51HH-4
5.95s-2HH-7 (O-CH₂-O)
4.60s-2HH-8 (O-CH₂-C=O)
4.25q~7.12HH-10 (O-CH₂)
1.30t~7.13HH-11 (CH₃)
Interpretation and Rationale
  • Aromatic Protons (H-3, H-4, H-6): The protons on the benzodioxole ring are expected to appear in the aromatic region (6.0-7.0 ppm). The electron-donating nature of the ether and methylenedioxy groups shifts these protons upfield compared to benzene (7.34 ppm). The splitting pattern (doublet, doublet of doublets) arises from the coupling between adjacent protons.

  • Methylenedioxy Protons (H-7): The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet around 5.95 ppm. This is a characteristic signal for the 1,3-benzodioxole moiety.[3]

  • Methylene Ether Protons (H-8): The methylene protons adjacent to the ether oxygen and the carbonyl group are expected to appear as a singlet around 4.60 ppm. The absence of adjacent protons results in a singlet.

  • Ethyl Group Protons (H-10 and H-11): The ethyl group will exhibit a characteristic quartet and triplet pattern. The methylene protons (H-10) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.25 ppm due to coupling with the three methyl protons. The methyl protons (H-11) appear as a triplet around 1.30 ppm due to coupling with the two methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

1H_NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans). acq2->acq3 proc1 Apply Fourier transformation. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Integrate the signals and reference the spectrum to the internal standard. proc2->proc3

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single residual solvent peak being easily identifiable.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm) because it is chemically inert, volatile, and gives a single sharp signal that does not typically overlap with analyte signals.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are presented below. These predictions are based on the analysis of similar benzodioxole structures and ethyl esters.[5][6]

Chemical Shift (δ, ppm)Assignment
~168.5C-9 (C=O)
~154.0C-5
~148.5C-1
~142.0C-2
~108.0C-3
~105.5C-6
~101.5C-7 (O-CH₂-O)
~98.0C-4
~68.0C-8 (O-CH₂)
~61.5C-10 (O-CH₂)
~14.0C-11 (CH₃)
Interpretation and Rationale
  • Carbonyl Carbon (C-9): The carbonyl carbon of the ester group is the most deshielded and is expected to appear at the downfield end of the spectrum, typically around 168-170 ppm.

  • Aromatic Carbons (C-1 to C-6): The aromatic carbons appear in the range of 98-154 ppm. The carbons attached to oxygen atoms (C-1, C-2, and C-5) are the most deshielded within this region.

  • Methylenedioxy Carbon (C-7): The carbon of the methylenedioxy group is characteristically found around 101.5 ppm.

  • Aliphatic Carbons (C-8, C-10, C-11): The methylene carbon adjacent to the ether oxygen (C-8) is expected around 68 ppm. The methylene carbon of the ethyl group (C-10) is found around 61.5 ppm, and the methyl carbon (C-11) is the most upfield signal at approximately 14.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

13C_NMR_Protocol cluster_prep_c13 Sample Preparation cluster_acq_c13 Data Acquisition cluster_proc_c13 Data Processing prep1_c13 Prepare a more concentrated sample (~20-50 mg in ~0.6 mL of deuterated solvent). acq1_c13 Acquire a proton-decoupled ¹³C NMR spectrum. prep1_c13->acq1_c13 acq2_c13 Use a longer acquisition time and more scans (e.g., 256-1024) compared to ¹H NMR. acq1_c13->acq2_c13 proc1_c13 Process the data similarly to ¹H NMR. acq2_c13->proc1_c13

Caption: Key considerations for acquiring a ¹³C NMR spectrum.

Causality in Experimental Choices:

  • Concentration: A higher sample concentration is required for ¹³C NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

  • Proton Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This also enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

Predicted IR Data

The following table lists the predicted characteristic IR absorption frequencies for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2980-2850C-H (aliphatic)Stretching
~1760C=O (ester)Stretching
~1600, ~1490C=C (aromatic)Stretching
~1250C-O (aryl ether)Asymmetric Stretching
~1100C-O (ester)Stretching
~1040=C-O-C (aryl ether)Symmetric Stretching
~930O-CH₂-OBending
Interpretation and Rationale
  • C=O Stretch: A strong absorption band around 1760 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C-O Stretches: The spectrum is expected to show strong absorptions in the fingerprint region (1300-1000 cm⁻¹) corresponding to the C-O stretching vibrations of the aryl ether and the ester functionalities.

  • Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ correspond to the C-H stretching of the aromatic and aliphatic protons, respectively.

  • O-CH₂-O Bending: A characteristic band around 930 cm⁻¹ is indicative of the methylenedioxy group.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

IR_Protocol cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing prep1_ir Place a small amount of the solid sample directly onto the ATR crystal. acq1_ir Collect a background spectrum of the empty ATR crystal. prep1_ir->acq1_ir acq2_ir Collect the sample spectrum (e.g., 16-32 scans). acq1_ir->acq2_ir proc1_ir The instrument software automatically subtracts the background spectrum. acq2_ir->proc1_ir

Caption: A streamlined workflow for ATR-FTIR analysis.

Causality in Experimental Choices:

  • ATR Technique: ATR is often preferred over traditional methods like KBr pellets because it requires minimal sample preparation and is non-destructive.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound in an electron ionization (EI) mass spectrum are shown below. The molecular weight of the compound is 224.21 g/mol .

m/zProposed Fragment
224[M]⁺ (Molecular Ion)
179[M - OCH₂CH₃]⁺
151[M - COOCH₂CH₃]⁺
138[Sesamol]⁺
123[C₇H₃O₂]⁺
Interpretation and Rationale
  • Molecular Ion Peak: The peak at m/z 224 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to occur at the weakest bonds. The loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 179. Cleavage of the entire ethyl acetate side chain would lead to a fragment at m/z 151. A major fragment corresponding to the stable sesamol cation at m/z 138 is also anticipated.[7]

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.

MS_Protocol cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Processing prep1_ms Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate). acq1_ms Inject the sample into the GC-MS system. prep1_ms->acq1_ms acq2_ms The compound is separated on the GC column and then ionized in the mass spectrometer (e.g., using electron ionization). acq1_ms->acq2_ms proc1_ms Analyze the resulting mass spectrum to identify the molecular ion and major fragment peaks. acq2_ms->proc1_ms

Caption: General procedure for GC-MS analysis.

Causality in Experimental Choices:

  • GC-MS Combination: The gas chromatograph separates the components of a mixture before they enter the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound. This is particularly important for analyzing reaction mixtures or for purity assessment.

  • Electron Ionization (EI): EI is a hard ionization technique that leads to extensive fragmentation. While this can sometimes result in the absence of a molecular ion peak, it provides a detailed fragmentation pattern that can be used as a "fingerprint" for compound identification.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data and the rationale behind these predictions, researchers can confidently characterize this compound and its analogues. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results. This foundational spectroscopic information is critical for any research and development program involving this class of molecules.

References

  • PubChem. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. The sesamol derivatives with its structure and activity. [Link]

  • PubChem. 1,3-Benzodioxole-5-acetic acid, ethyl ester. National Center for Biotechnology Information. [Link]

  • ACS Publications. Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega. [Link]

  • MDPI. Alkylated Sesamol Derivatives as Potent Antioxidants. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0197124). [Link]

  • Gigvvy Science. Identification and quantification of impurities in the industrial-grade sesamol. [Link]

  • PubChem. Sesamol. National Center for Biotechnology Information. [Link]

  • SpectraBase. 5-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-1,2-dimethoxy-ethyl]-1,3-benzodioxole - Optional[13C NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. Supporting Information for "Formal hydration of non-activated terminal olefins using tandem catalysts". [Link]

  • ResearchGate. IR spectrum of compound isolated from ethyl acetate fraction. [Link]

  • NFDI4Chem Search Service. 13C nuclear magnetic resonance spectroscopy (13C NMR). [Link]

  • NIST WebBook. 1,3-Benzodioxol-5-ol. [Link]

  • ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]

  • ResearchGate. Ethyl 3-(1,3-benzodioxol-5-yl)acrylate. [Link]

  • NIST WebBook. 1,3-Benzodioxole-5-carboxylic acid. [Link]

Sources

Methodological & Application

Application Note: GC-MS Protocol for the Identification of Ethyl (1,3-benzodioxol-5-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the confident identification of Ethyl (1,3-benzodioxol-5-yloxy)acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust method for the analysis of novel synthetic compounds. The protocol details sample preparation, instrument configuration, data analysis, and quality control measures. The causality behind each experimental choice is explained to ensure both scientific integrity and successful implementation.

Introduction and Scientific Principle

This compound is a synthetic organic compound featuring a 1,3-benzodioxole core, also known as a methylenedioxyphenyl group. This moiety is present in a wide range of compounds, from natural products to novel psychoactive substances (NPS). Accurate and unambiguous identification of such compounds is critical in forensic toxicology, quality control, and chemical research.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for this purpose. The methodology relies on two core principles:

  • Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a stationary phase (the inner coating of a long, thin capillary column) and a mobile phase (an inert carrier gas). Compounds are separated based on properties like boiling point and polarity, eluting from the column at characteristic times known as Retention Times (RT).

  • Mass Spectrometry (MS): Following separation by GC, the eluted molecules enter the mass spectrometer's ion source. In standard Electron Ionization (EI) mode, high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint.

Confident identification is achieved by matching both the Retention Time (RT) and the mass spectrum of an unknown peak to that of a Certified Reference Material (CRM) analyzed under identical conditions.

Materials and Reagents

  • Certified Reference Material (CRM): this compound, ≥98% purity. Sourcing from an accredited supplier is crucial for method validation.

  • Solvent: HPLC-grade or GC-MS grade Methanol (MeOH) or Ethyl Acetate (EtOAc). The choice of solvent should be based on the sample matrix and solubility of the analyte.

  • Inert Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.

  • Pipettes and Syringes: Calibrated micropipettes and a gas-tight syringe for standard preparation.

Detailed Experimental Protocols

Standard Preparation

The foundation of a trustworthy identification protocol is the careful preparation of analytical standards. This process validates the instrument's response to the target analyte.

Protocol Steps:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the this compound CRM.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve and bring to volume with the chosen solvent (e.g., Methanol). Cap and invert several times to ensure homogeneity. This stock solution should be stored at -20°C for long-term stability.

  • Working Standard Solution (10 µg/mL):

    • Perform a 1:100 dilution of the Primary Stock Solution.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring to volume with the solvent. This working standard is used for instrument analysis.

  • Sample Preparation:

    • For qualitative analysis of a seized material or research sample, dissolve a small amount (1-10 mg) in 1-10 mL of solvent.[1]

    • Sonicate the mixture for 5-10 minutes to ensure complete dissolution.

    • If particulates are present, centrifuge the sample and transfer the supernatant to a clean vial, or filter through a 0.22 µm syringe filter prior to injection.[2]

GC-MS Instrumentation and Analysis

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument and column used.

dot digraph "GC_MS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Experimental workflow from standard preparation to data acquisition.

Parameter Setting Rationale for Choice
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume to prevent overloading the column while ensuring adequate sensitivity.
Injector Temperature280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection ModeSplitless (or low split ratio e.g., 10:1)Maximizes analyte transfer to the column, enhancing sensitivity for trace analysis.
Carrier GasHelium (99.999% purity)Inert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for typical 0.25 mm i.d. columns, balancing analysis time and resolution.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS, DB-5MS)A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile compounds.
Oven ProgramInitial 80°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time.[3][4] The final hold ensures elution of any less volatile compounds.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, fragment-rich spectra ideal for library matching.
Electron Energy70 eVThe industry standard energy that generates stable and highly comparable fragmentation patterns for library searching.
Ion Source Temp.230 °CHot enough to prevent analyte condensation but not so hot as to cause excessive thermal degradation.
Quadrupole Temp.150 °CMaintains ion path integrity and prevents contamination.
Mass Scan Range40 - 500 m/zCovers the expected molecular ion and all significant fragment ions of the target analyte.
Solvent Delay3-4 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis and Compound Identification

Identification is a two-factor authentication process: Retention Time and Mass Spectrum matching.

Retention Time (RT) Matching

Analyze the 10 µg/mL working standard. The time at which the main peak elutes is the reference RT. The RT of the corresponding peak in the unknown sample should match this reference RT, typically within ±0.1 minutes.

Mass Spectrum Interpretation

The mass spectrum is the definitive confirmation. The acquired spectrum from the sample must visually match the spectrum from the CRM and correspond to established fragmentation patterns. Identification should be confirmed by comparison against a reliable spectral library, such as the NIST/EPA/NIH or SWGDRUG libraries.[5][6][7]

Predicted Fragmentation for this compound:

  • Molecular Formula: C₁₁H₁₂O₅

  • Molecular Weight: 224.21 g/mol

  • Molecular Ion [M]⁺•: A peak at m/z 224 is expected, corresponding to the intact ionized molecule. Its presence is a strong indicator of the compound's identity.

Key Fragmentation Pathways:

  • Loss of the Ethyl Group (-•CH₂CH₃): Cleavage of the ethyl group from the ester results in a prominent fragment at m/z 195 .

  • Loss of the Ethoxy Group (-•OCH₂CH₃): Cleavage of the ethoxy radical is a common fragmentation for ethyl esters, leading to an acylium ion.[1] For this molecule, this would produce a fragment at m/z 179 .

  • McLafferty Rearrangement: This is a characteristic rearrangement for esters. It involves the transfer of a gamma-hydrogen and elimination of a neutral alkene (ethene, C₂H₄, mass 28). This would result in a fragment ion at m/z 196 .

  • Cleavage of the Ether Bond: Scission of the bond between the ether oxygen and the acetate moiety can lead to the stable 1,3-benzodioxol-5-ol (sesamol) radical cation at m/z 138 .[5] This is a highly diagnostic fragment.

  • Fragments from the Benzodioxole Ring: Further fragmentation of the m/z 138 ion can lead to characteristic ions at m/z 109/110 and m/z 81 .

dot digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

} enddot Caption: Predicted EI fragmentation pathway for this compound.

System Suitability and Quality Control

To ensure the trustworthiness of the results, the following checks should be performed for each analytical batch:

  • Solvent Blank: Inject a vial of pure solvent before any samples or standards. The resulting chromatogram should be free of interfering peaks at the target analyte's retention time.

  • CRM Analysis: The working standard must be run to confirm the system's performance, including peak shape (tailing factor < 2) and signal-to-noise ratio (>10:1).

  • Bracketing: For larger sample batches, the working standard should be re-injected periodically (e.g., every 10-20 samples) to monitor for any drift in retention time or instrument response.

Conclusion

This application note outlines a detailed and scientifically grounded GC-MS protocol for the identification of this compound. By adhering to the specified procedures for standard preparation, instrument setup, and two-factor (RT and MS) data analysis, researchers can achieve confident and defensible identification of this compound. The inclusion of system suitability checks ensures the integrity and reproducibility of the analytical results.

References

  • PubChem. (n.d.). Sesamol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2021). NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Confirmation and Quantification of Synthetic Cannabinoids in Herbal Incense Blends by Triple Quadrupole GC/MS. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Ibrahim, H. et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • SCION Instruments. (n.d.). Preparing a Cannabis Sample for Testing. Retrieved from [Link]

Sources

High-Resolution NMR Characterization of Ethyl (1,3-benzodioxol-5-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-BDX-05

Abstract & Scope

This application note details the structural validation and impurity profiling of Ethyl (1,3-benzodioxol-5-yloxy)acetate (CAS: 179110-57-7) using 1H and 13C NMR spectroscopy. As a key intermediate in the synthesis of PPAR agonists and other bioactive benzodioxole derivatives, the purity of this ether is critical for downstream yield and efficacy.

This guide moves beyond simple peak listing to establish a self-validating protocol . By correlating the distinctive methylenedioxy singlet with the ethyl ester "internal clock" integrals, researchers can rapidly confirm structure and quantify unreacted starting materials (Sesamol and Ethyl Bromoacetate) without external standards.

Chemical Context & Structural Logic[1][2][3][4]

The target molecule combines a 1,3-benzodioxole (methylenedioxybenzene) core with an ethyl oxyacetate side chain. The synthesis typically involves the O-alkylation of Sesamol (5-hydroxy-1,3-benzodioxole).

Structural Criticality:

  • The "Flag" Signal: The methylenedioxy protons (

    
    ) provide a highly stable singlet (~5.9 ppm) that confirms the integrity of the bicyclic core.
    
  • The Linker: The oxyacetate methylene (

    
    ) is the diagnostic peak for successful alkylation, shifting significantly downfield from the alkyl halide precursor.
    
Workflow Visualization

The following diagram outlines the synthesis-to-analysis workflow, highlighting critical decision points.

G Start Sesamol + Ethyl Bromoacetate (K2CO3, Acetone, Reflux) Workup Workup & Isolation (EtOAc Extraction) Start->Workup SamplePrep NMR Sample Prep (15mg in 0.6mL CDCl3) Workup->SamplePrep Acquisition 1H NMR Acquisition (16 Scans, d1=10s) SamplePrep->Acquisition Validation Spectral Validation Logic Acquisition->Validation Success Release for Next Step Validation->Success Integrals Correct No SM Peaks Fail_SM Recrystallize (Remove Sesamol) Validation->Fail_SM Sesamol OH detected or SM alkyl detected Fail_Hyd Reprocess (Ester Hydrolysis Detected) Validation->Fail_Hyd Ethyl signals missing or Acid OH present

Figure 1: Analytical workflow for the validation of benzodioxole ether synthesis.

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns in the aromatic region (ABX system), concentration control is vital to prevent viscosity-induced line broadening.

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS.
    
    • Rationale: Excellent solubility for esters; the residual solvent peak (7.26 ppm) does not overlap with the key aromatic region (6.3–6.8 ppm).

  • Concentration: 10–15 mg of analyte in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (d1): 10 seconds.

    • Causality: The aromatic protons and the quaternary carbons in the benzodioxole ring have long T1 relaxation times. A short d1 will under-integrate the aromatic region relative to the ethyl group.

  • Scans (ns): 16 (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Structural Assignment & Data Analysis[3][4][5]

The following table provides the definitive assignment for this compound in


.
1H NMR Assignment Table (300/400 MHz)
FragmentTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
Aromatic H-7 Ar-H6.70Doublet (d)1H

Ortho to H-6; shielded by ether oxygen.
Aromatic H-4 Ar-H6.55Doublet (d)1H

Meta coupling; isolated by oxygens.
Aromatic H-6 Ar-H6.33Doublet of Doublets (dd)1H

Coupled to both H-7 (ortho) and H-4 (meta).
Methylenedioxy

5.92 Singlet (s)2H -The Anchor Signal. Confirms ring integrity.
Linker

4.56 Singlet (s)2H-Diagnostic for ether formation.
Ester Methylene

4.26Quartet (q)2H

Part of the "Internal Clock".
Ester Methyl

1.29Triplet (t)3H

Part of the "Internal Clock".
The "Self-Validating" Logic System

When analyzing the spectrum, follow this logical sequence to validate the sample without external standards:

  • Calibrate: Set the TMS peak to 0.00 ppm or residual

    
     to 7.26 ppm.
    
  • The Clock Check: Integrate the Ethyl Quartet (4.26 ppm) and set its value to 2.00 .

    • Validation: The Ethyl Triplet (1.29 ppm) must integrate to 3.00 (±0.05). If not, solvent impurities (like ethanol) may be overlapping, or the baseline is poor.

  • The Core Check: The Methylenedioxy singlet (5.92 ppm) must integrate to 2.00 .

    • Deviation: If < 2.00, the ring may have degraded (rare). If > 2.00, check for unreacted Sesamol (though Sesamol's signal is very close, usually ~5.89 ppm).

  • The Reaction Check: The Linker singlet (4.56 ppm) must integrate to 2.00 .

    • Causality: If this integral is low, but the ethyl group is correct, you likely have a mixture of the product and unreacted ethyl bromoacetate (which has a singlet upfield at ~3.87 ppm).

Impurity Profiling & Troubleshooting

Common impurities arise from incomplete reaction or hydrolysis. Use the table below to identify "extra" peaks.

ImpurityDiagnostic Signal (

ppm)
RegionCauseRemediation
Ethyl Bromoacetate 3.87 (s,

)
AliphaticExcess reagentHigh vacuum drying or wash with hexanes.
Sesamol ~5.0 - 5.5 (br s,

)
VariableUnreacted SMNaOH wash (removes phenolic Sesamol).
Sesamol 6.63, 6.42, 6.25AromaticUnreacted SMDistinct from product ABX pattern.
Water ~1.56 (in

)
AliphaticWet solvent/sampleDry sample over

or

.
Ethanol 3.72 (q), 1.25 (t)AliphaticEster Hydrolysis/SolventRecrystallize; avoid prolonged storage in wet solvents.
Logic Tree for Spectral Troubleshooting

Troubleshooting Start Observe Spectrum CheckLinker Check 4.56 ppm (Linker) Start->CheckLinker Clean Check Aromatic Region CheckLinker->Clean Clean Singlet (2H) SM_Issue Impurity: Ethyl Bromoacetate CheckLinker->SM_Issue Extra Peak at 3.87 ppm Pure Pass QC Clean->Pure Clean ABX Pattern Phenol_Issue Impurity: Sesamol Clean->Phenol_Issue Extra peaks ~6.6/6.4 ppm

Figure 2: Diagnostic logic for identifying common reaction impurities.

References

  • Compound Identification

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11377598, Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate. Retrieved from [Link]

  • Solvent Impurity Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Precursor Spectral Data (Sesamol)
  • Precursor Spectral Data (Ethyl Bromoacetate)

Sources

Application Note: Ethyl (1,3-benzodioxol-5-yloxy)acetate in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists. It details the strategic utilization of Ethyl (1,3-benzodioxol-5-yloxy)acetate as a pivotal scaffold in the synthesis and development of anticancer therapeutics.

Executive Summary

This compound (CAS: 100906-82-5) serves as a critical intermediate and pharmacophore building block in oncology research. Structurally comprising a lipophilic 1,3-benzodioxole (methylenedioxybenzene) ring linked to a hydrophilic ethyl acetate tail, this molecule mimics the bioactive core of established tubulin inhibitors (e.g., Podophyllotoxin, Combretastatin A-4) and metabolic modulators.

Its primary application in cancer research lies in Fragment-Based Drug Design (FBDD) . It functions as a versatile "lynchpin" precursor, enabling the rapid synthesis of:

  • Tubulin-Targeting Agents: Via conversion to carboxamides that bind the colchicine site.

  • Mitochondrial ROS Modulators: Leveraging the redox properties of the benzodioxole moiety (related to Sesamol) to induce oxidative stress in tumor cells.

  • Prodrug Conjugates: Serving as a linker for stabilizing volatile or toxic warheads (e.g., arsenicals).

This guide provides validated protocols for synthesizing, derivatizing, and biologically evaluating this scaffold.

Scientific Rationale & Mechanism

The Benzodioxole Pharmacophore

The 1,3-benzodioxole ring is a privileged structure in medicinal chemistry. In cancer biology, it acts through two primary mechanisms:

  • Microtubule Destabilization: The steric and electronic properties of the methylenedioxy ring mimic the methoxy-substituted rings of colchicine, allowing derivatives to inhibit tubulin polymerization, arresting cells in the G2/M phase.

  • CYP450 Modulation: The moiety is a known inhibitor of Cytochrome P450 enzymes (specifically CYP1A1/1B1, often overexpressed in tumors), potentially prolonging the half-life of co-administered chemotherapeutics.

The Phenoxyacetate Linker

The ethyl acetate side chain is not merely a handle; it provides:

  • Metabolic Lability: Intracellular esterases hydrolyze the ethyl ester to the free acid [(1,3-benzodioxol-5-yloxy)acetic acid], which can alter intracellular pH or bind to PPAR receptors (metabolic reprogramming).

  • Synthetic Versatility: The ester group allows for facile conversion into hydrazides (for Schiff base libraries) or amides (for peptidomimetics).

Workflow Visualization

The following diagram illustrates the central role of this compound in generating diverse anticancer libraries.

Benzodioxole_Workflow Sesamol Precursor: Sesamol (1,3-benzodioxol-5-ol) Ester CORE SCAFFOLD: This compound Sesamol->Ester Williamson Ether Synthesis Acid Intermediate A: Carboxylic Acid Form Ester->Acid Hydrolysis (LiOH/THF) Hydrazide Intermediate B: Hydrazide Form Ester->Hydrazide Hydrazinolysis (NH2NH2) Tubulin Target 1: Tubulin Inhibitors (Carboxamides) Acid->Tubulin Amide Coupling (Tumor G2/M Arrest) ROS Target 2: ROS Inducers (Hydrazones) Hydrazide->ROS Condensation (Mitochondrial Apoptosis)

Caption: Synthesis pathway transforming the Sesamol precursor into the Core Scaffold, which diverges into Tubulin Inhibitors (via Acid) and ROS Inducers (via Hydrazide).[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: High-yield synthesis of the core scaffold from Sesamol. Scale: 10 mmol

Reagents:

  • Sesamol (1,3-benzodioxol-5-ol): 1.38 g (10 mmol)

  • Ethyl bromoacetate: 1.2 mL (11 mmol)

  • Potassium Carbonate (anhydrous): 2.76 g (20 mmol)

  • Acetone (dry): 50 mL

Procedure:

  • Activation: In a 100 mL round-bottom flask, dissolve Sesamol (1.38 g) in dry acetone (50 mL). Add anhydrous

    
     (2.76 g).
    
  • Reflux: Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.

  • Alkylation: Dropwise add Ethyl bromoacetate (1.2 mL) over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6-8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2). The product (
    
    
    
    ) should appear as the starting material (
    
    
    ) disappears.
  • Work-up: Cool to RT. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc (30 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry over

    
    .
    
  • Yield: Expected yield is 90-95% as a pale yellow oil or low-melting solid.

Protocol B: Library Diversification (Hydrazide Synthesis)

Objective: Convert the ester to a hydrazide linker for creating cytotoxic Schiff bases (acylhydrazones).

Procedure:

  • Dissolve this compound (5 mmol) in absolute ethanol (20 mL).

  • Add Hydrazine hydrate (99%, 2.5 mL, excess) dropwise.

  • Reflux for 4-6 hours. A white precipitate (the hydrazide) typically forms upon cooling.

  • Isolation: Filter the solid, wash with cold ethanol, and dry.

  • Application: React this hydrazide with various aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) to generate a library of "Combretastatin-mimics."

Biological Validation Assays

To validate the anticancer potential of the synthesized derivatives, the following assays are standard.

In Vitro Cytotoxicity Screening (MTT Assay)

Cell Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver). Control: Doxorubicin or Combretastatin A-4.

StepActionCritical Parameter
Seeding Seed

cells/well in 96-well plates.
Allow 24h attachment.
Treatment Add compounds (0.1 - 100

) dissolved in DMSO.
DMSO final conc < 0.5%.
Incubation Incubate for 48 or 72 hours at

.
5%

atmosphere.
Readout Add MTT reagent, incubate 4h, dissolve formazan.Absorbance at 570 nm.
Analysis Calculate

using non-linear regression.
Target

.
Tubulin Polymerization Assay

Rationale: To confirm if the benzodioxole moiety targets the colchicine binding site. Method:

  • Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Incubate tubulin with the test compound (e.g., 5

    
    ) at 
    
    
    
    .
  • Monitor fluorescence enhancement (DAPI or reporter dye) over 60 minutes.

  • Result: Effective inhibitors will show a flattened growth curve compared to the vehicle control (polymerization suppression).

References

  • Wang, Z. et al. (2022). "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals." International Journal of Molecular Sciences, 23(13), 6930. Link

  • Hawash, M. et al. (2020). "Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant Agents." Heterocyclic Communications, 26, 157–167. Link

  • Sonaxi, S. & Sangeeta, S. (2023). "Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent." Journal of Biomolecular Structure and Dynamics. Link

  • NTP (National Toxicology Program). "Sesamol (CAS 533-31-3) and Ethyl Bromoacetate (CAS 105-36-2) Toxicity Data." U.S. Department of Health and Human Services. Link[2]

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl (1,3-benzodioxol-5-yloxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Topic: Troubleshooting Common Byproducts & Impurities in Sesamol Alkylation Target Molecule: Ethyl (1,3-benzodioxol-5-yloxy)acetate Reaction Class: Williamson Ether Synthesis (SN2)[1][2]

Welcome to the technical guide for the synthesis of this compound. This intermediate is a critical scaffold in drug discovery, particularly for paroxetine analogs and antioxidant therapeutics. This guide moves beyond basic protocols to address the why and how of impurity formation, providing actionable solutions for researchers encountering low yields or complex impurity profiles.

Part 1: Reaction Logic & Mechanism

The synthesis typically involves the O-alkylation of Sesamol (3,4-methylenedioxyphenol) with Ethyl bromoacetate using a base (e.g., K₂CO₃) in a polar aprotic solvent.

The "Happy Path" vs. The "Problem Path"

While the SN2 mechanism is straightforward, the ambident nature of the phenoxide anion and the lability of the ester group create specific failure modes.

ReactionPathways Sesamol Sesamol (Starting Material) Phenoxide Sesamol Phenoxide (Intermediate) Sesamol->Phenoxide Base (K2CO3) Dimer IMPURITY C Sesamol Dimer/Quinone (Oxidation) Sesamol->Dimer Path 4: Air Oxidation (No Inert Gas) EthylBromo Ethyl Bromoacetate (Electrophile) Target TARGET PRODUCT This compound Phenoxide->Target Path 1: O-Alkylation (Major, Kinetic) C_Alk IMPURITY B C-Alkylated Isomer (Ortho-substitution) Phenoxide->C_Alk Path 2: C-Alkylation (Thermodynamic/Solvent effect) Acid IMPURITY A Carboxylic Acid Derivative (Hydrolysis) Target->Acid Path 3: Hydrolysis (Excess H2O/Strong Base)

Figure 1: Mechanistic pathways showing the competition between the desired O-alkylation and common side reactions (C-alkylation, Hydrolysis, Oxidation).

Part 2: Troubleshooting Guide (FAQ Format)

Category 1: Unexpected Impurities (Purity Issues)

Q1: I see a new spot on TLC (Rf ~0.1) that is not my starting material. What is it? Diagnosis: This is likely the Carboxylic Acid derivative (2-(1,3-benzodioxol-5-yloxy)acetic acid).

  • Cause: Hydrolysis of your ethyl ester.[3][4][5] This occurs if:

    • The reaction mixture contains water (wet solvent or hygroscopic base).

    • The base used is too strong (e.g., NaOH, KOH) or too concentrated.

    • The workup involved a prolonged exposure to basic aqueous conditions.

  • Solution:

    • Switch Base: Use anhydrous K₂CO₃ or Cs₂CO₃ instead of hydroxide bases.

    • Dry Solvents: Ensure Acetone or DMF is dried over molecular sieves.

    • Workup: Acidify the aqueous layer carefully during extraction to keep the acid protonated if you intend to isolate it, or avoid high pH washes if you want the ester.

Q2: My NMR shows a complex aromatic region with extra doublets. Is this a regioisomer? Diagnosis: You are likely observing C-Alkylation (formation of ethyl (6-hydroxy-1,3-benzodioxol-5-yl)acetate).

  • Mechanism: Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation (at the ortho position to the -OH) can occur, particularly in protic solvents (like ethanol) or with "softer" counter-ions.

  • Solution:

    • Solvent Control: Switch to a polar aprotic solvent like DMF or Acetone . These solvents solvate the cation (K⁺), leaving the "naked" phenoxide oxygen more nucleophilic and promoting O-attack.

    • Temperature: Lower the reaction temperature. C-alkylation often has a higher activation energy.

Q3: The reaction mixture turned dark brown/black rapidly. Is this normal? Diagnosis: This indicates Oxidative Degradation of Sesamol.

  • Cause: Sesamol is an electron-rich phenol and a potent antioxidant.[6] In the presence of base and oxygen, it readily oxidizes to form quinones or coupled dimers (biphenyls).

  • Solution:

    • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

    • Degas Solvents: Sparge solvents with inert gas before adding the phenol.

Category 2: Low Yield & Conversion[1]

Q4: I have unreacted Sesamol remaining even after 24 hours. Should I add more alkyl halide? Diagnosis: Incomplete conversion is often due to Base Insolubility or "Stalling" .

  • Technical Insight: Potassium Carbonate (K₂CO₃) has low solubility in acetone. The reaction relies on surface-area collisions.

  • Solution:

    • Catalyst: Add a catalytic amount (5-10 mol%) of Potassium Iodide (KI) (Finkelstein reaction logic) or 18-Crown-6 (phase transfer catalyst) to solubilize the potassium ion.

    • Grinding: Finely grind the K₂CO₃ before use to increase surface area.

Q5: Can I use Sodium Hydride (NaH) to speed this up? Diagnosis: You can, but it is High Risk .

  • Risk: NaH is a very strong base.[1] While it ensures complete deprotonation, it increases the risk of:

    • C-alkylation.

    • Ester hydrolysis (if any adventitious water is present, OH⁻ is generated).

    • Elimination of HBr from ethyl bromoacetate (forming ketene species).

  • Recommendation: Stick to K₂CO₃/Acetone or Cs₂CO₃/DMF for the cleanest profile.

Part 3: Optimized Experimental Protocol

This protocol minimizes hydrolysis and oxidation side-products.

Materials Table
ReagentRoleEquiv.Notes
Sesamol Nucleophile1.0Critical: Store in dark/cold; appearance should be white/beige crystals, not brown.
Ethyl Bromoacetate Electrophile1.2Lachrymator. Slight excess drives reaction to completion.
K₂CO₃ (Anhydrous) Base2.0Must be anhydrous. Grind to fine powder.
Acetone Solvent[0.2 M]Dry (water <0.1%). Alternative: DMF.[2]
TBAI (Optional) Catalyst0.05Tetrabutylammonium iodide speeds up reaction.
Step-by-Step Workflow
  • Preparation:

    • Flame-dry a round-bottom flask and equip with a magnetic stir bar.

    • Flush with Argon or Nitrogen for 5 minutes.

  • Activation:

    • Add Sesamol (1.0 equiv) and K₂CO₃ (2.0 equiv) to the flask.

    • Add Acetone (dry).

    • Stir at room temperature for 15–30 minutes. Observation: The mixture may turn slight yellow (phenoxide formation).

  • Alkylation:

    • Add Ethyl Bromoacetate (1.2 equiv) dropwise via syringe.

    • Optional: Add TBAI (0.05 equiv) if rapid kinetics are required.

    • Heat to Reflux (approx. 56°C) for 4–6 hours.

  • Monitoring:

    • Check TLC (Hexane:EtOAc 4:1).

    • Target Rf: ~0.5.

    • Sesamol Rf: ~0.3 (stains strongly with KMnO4/PMA).

  • Workup (Crucial for Purity):

    • Cool to room temperature.

    • Filter off the solid K₂CO₃/KBr salts (rinse with acetone).

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Note: Do NOT wash with strong base (NaOH), as this will hydrolyze the product.

Part 4: Impurity Profile Summary

ImpurityOriginDetection (NMR/TLC)Prevention
Acid Derivative Hydrolysis of ester¹H NMR: Loss of ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm). Broad OH peak >10 ppm.Avoid aqueous bases; keep workup neutral.
C-Alkylated Isomer Ambident nucleophile attack¹H NMR: Loss of symmetry in aromatic region. Two singlets instead of splitting pattern.Use polar aprotic solvent (DMF/Acetone); avoid NaH.
Sesamol Dimer OxidationVisual: Dark tar/oil. MS: [M+M] peaks.Inert atmosphere (Ar/N₂); fresh starting material.
Vinylic Species Elimination of Alkyl Halide¹H NMR: Olefinic protons (5.0-6.0 ppm).Avoid excessive heating; avoid bulky strong bases.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][7][8] URL:[Link]

  • Sesamol Antioxidant Activity & Stability Source: National Institutes of Health (PMC). "Alkylated Sesamol Derivatives as Potent Antioxidants." URL:[Link]

  • Impurity Profiling in Sesamol Derivatives Source: Gigvvy Science. "Identification and quantification of impurities in the industrial-grade sesamol." URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl (1,3-benzodioxol-5-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl (1,3-benzodioxol-5-yloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.

Reaction Overview: The Williamson Ether Synthesis

The most reliable and common method for preparing this compound is the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The core transformation involves the deprotonation of sesamol (1,3-benzodioxol-5-ol) to form a nucleophilic phenoxide, which then attacks an electrophilic ethyl haloacetate (e.g., ethyl bromoacetate) to form the desired ether linkage.

General Reaction Scheme: Sesamol + Ethyl Bromoacetate → this compound

Frequently Asked Questions (FAQs)

This section addresses strategic decisions you will make before starting your experiment.

Q1: What is the optimal choice of base for deprotonating sesamol?

The choice of base is critical and depends on the desired reactivity and safety considerations. Sesamol, being a phenol, is more acidic than a typical alcohol, allowing for a range of suitable bases.

  • Potassium Carbonate (K₂CO₃): This is the most common and recommended starting point. It is a mild, inexpensive, and easy-to-handle base that is strong enough to deprotonate the phenol effectively without promoting significant side reactions.[4][5]

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): While strong enough, these bases introduce water, which can lead to the undesirable hydrolysis of the ethyl ester product to its corresponding carboxylic acid, especially at elevated temperatures.[6][7] They are best used under anhydrous conditions or in phase-transfer catalysis systems.

  • Sodium Hydride (NaH): This is a very powerful, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[8][9] It ensures the complete formation of the phenoxide, often leading to higher yields and faster reaction times. However, NaH is highly flammable and reacts violently with water, requiring strict anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon).[10]

Q2: How does solvent choice impact the reaction rate and yield?

The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the nucleophile's reactivity.

  • Recommended Solvents: Polar aprotic solvents are strongly recommended. These solvents excel at solvating the cation (e.g., K⁺ or Na⁺) but do not form strong hydrogen bonds with the phenoxide anion.[11][12] This leaves the phenoxide "naked" and highly reactive, significantly accelerating the SN2 reaction.[12] Excellent choices include:

    • Acetone

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)[1][8]

  • Solvents to Avoid:

    • Polar Protic Solvents (e.g., ethanol, water): These solvents will form a "solvent cage" around the phenoxide nucleophile through hydrogen bonding, stabilizing it and drastically reducing its reactivity and the overall reaction rate.[11][13]

    • Apolar Solvents (e.g., hexane, toluene): The ionic intermediates (the phenoxide salt) will not be sufficiently soluble in these solvents, leading to a heterogeneous mixture and a very slow or stalled reaction.[14]

Q3: What are the ideal temperature and duration for this synthesis?

Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C .[1][10] The reaction is generally complete within 1 to 8 hours .[10] We recommend starting with a moderate temperature (e.g., 60-70 °C) and monitoring the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be increased.

Q4: Which ethyl haloacetate should I use? (Bromo-, Chloro-, or Iodo-)

The choice of the leaving group on the ethyl acetate is critical for the SN2 reaction rate. The reactivity follows the trend: I > Br > Cl >> F .

  • Ethyl Iodoacetate: Offers the highest reactivity but is more expensive and can be less stable.

  • Ethyl Bromoacetate: Represents the best balance of high reactivity and cost, making it the most common choice.

  • Ethyl Chloroacetate: Is less reactive and may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.[15]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Formation

If your reaction results in a low yield or you only recover starting material, consult the following flowchart.

start Low / No Product q1 Was the base strong enough? (e.g., K₂CO₃, NaH) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (e.g., NaHCO₃) q1->a1_no No q2 Was the solvent polar aprotic? (e.g., DMF, Acetone) a1_yes->q2 sol1 Action: Switch to a stronger base like K₂CO₃ or NaH. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No (e.g., Ethanol, Toluene) q2->a2_no No q3 Were reaction temp/time sufficient? (e.g., >50 °C, >2 hrs) a2_yes->q3 sol2 Action: Use a polar aprotic solvent to enhance nucleophilicity. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the alkylating agent reactive? (e.g., Ethyl Bromoacetate) a3_yes->q4 sol3 Action: Increase temperature and/or reaction time. Monitor by TLC. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No (e.g., Ethyl Chloroacetate) q4->a4_no No end_node Review purification & characterization data. a4_yes->end_node sol4 Action: Consider using Ethyl Bromo- or Iodoacetate for higher reactivity. a4_no->sol4

Caption: Troubleshooting flowchart for low yield.

Problem 2: Significant Byproduct Formation

Potential Cause 1: C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[5]

  • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.[16] If C-alkylation is a persistent issue, changing the counter-ion by using a different base might also help, though this is less predictable.

Potential Cause 2: Ester Hydrolysis The product contains an ethyl ester functional group, which is susceptible to hydrolysis under basic conditions, especially in the presence of water.[7] This forms the corresponding carboxylic acid, (1,3-benzodioxol-5-yloxy)acetic acid.

  • Solution:

    • Ensure Anhydrous Conditions: Use a base like K₂CO₃ or NaH and ensure your solvent is dry. Avoid aqueous bases like NaOH solution.

    • Moderate Temperature: Avoid excessive heat, which accelerates the rate of hydrolysis.[6]

    • Stoichiometric Base: Use a slight excess of base (e.g., 1.2-1.5 equivalents) but avoid a large excess, which can promote hydrolysis during a long reaction time.

Problem 3: Difficulty in Product Purification

Potential Cause: Contamination with Unreacted Sesamol Sesamol is phenolic and therefore acidic. This property can be exploited for purification.

  • Solution: During the aqueous workup, perform a wash with a dilute base solution (e.g., 5% NaOH or NaHCO₃ solution).[4] The acidic sesamol will be deprotonated to form its water-soluble sodium salt and move into the aqueous layer, while the desired ester product remains in the organic layer. Be cautious not to wash for too long or with a concentrated base to minimize product hydrolysis.

Experimental Protocols & Data

Protocol 1: Standard Synthesis with Potassium Carbonate

This is a reliable and safe method suitable for most laboratory settings.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sesamol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 0.2 M concentration relative to sesamol).

  • Addition: Begin stirring the suspension and add ethyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃, KBr) and rinse the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% NaOH solution (to remove unreacted sesamol) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent to yield the crude product.[17] Purify further by column chromatography on silica gel if necessary (eluent: hexane/ethyl acetate mixture).[18]

Data Summary: Influence of Reaction Parameters

The following table summarizes expected outcomes based on different reaction conditions, derived from established principles of organic chemistry.

BaseSolventTemperature (°C)Expected YieldKey Considerations
K₂CO₃Acetone56 (Reflux)Good (75-85%)Standard, safe, and reliable method.[4]
K₂CO₃DMF80Very Good (80-95%)Higher boiling point allows for faster reaction; DMF must be anhydrous.[1]
NaHTHF66 (Reflux)Excellent (>90%)Requires strict inert atmosphere and anhydrous conditions due to NaH reactivity.[8]
NaOHEthanol/H₂O78 (Reflux)Poor to ModerateHigh risk of low yield due to poor solvent choice and significant ester hydrolysis.[7][11]
Visualization of the Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Sesamol Sesamol (Phenol) Phenoxide Phenoxide Ion (Nucleophile) Sesamol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) AlkylHalide Ethyl Bromoacetate (Electrophile) Product This compound AlkylHalide->Product LeavingGroup Br⁻ AlkylHalide->LeavingGroup Leaving Group Departure Phenoxide2 Phenoxide Ion Phenoxide2->AlkylHalide Backside Attack (SN2)

Caption: Mechanism of the Williamson Ether Synthesis.

References

  • SN2 Effect of Solvent | OpenOChem Learn . Available at: [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora . (2023, March 20). Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts . (2024, March 28). Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry . (2014, October 24). Available at: [Link]

  • Williamson ether synthesis - Wikipedia . Available at: [Link]

  • Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study | The Journal of Physical Chemistry B - ACS Publications . (2020, March 25). Available at: [Link]

  • Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog . (2026, January 08). Available at: [Link]

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate . Available at: [Link]

  • Williamson Ether Synthesis - ChemTalk . (2022, October 23). Available at: [Link]

  • US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process - Google Patents.
  • Ethyl acetate - Wikipedia . Available at: [Link]

  • The Williamson Ether Synthesis . Available at: [Link]

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts . (2015, July 14). Available at: [Link]

  • Why is the hydrolysis of ethyl acetate a pseudo first order reaction in the presence of acid? . (2019, March 08). Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps . (2022, November 13). Available at: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor . Available at: [Link]

  • Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - RSC Publishing . Available at: [Link]

  • Ethyl Acetate Hydrolysis in Acids | PDF - Scribd . Available at: [Link]

  • (PDF) Ethyl 3-(1,3-benzodioxol-5-yl)acrylate - ResearchGate . Available at: [Link]

  • Williamson Ether Synthesis . Available at: [Link]

  • Williamson Ether Synthesis - YouTube . (2018, August 29). Available at: [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar . (1975, December 23). Available at: [Link]

  • Optimization of reaction conditions. a. Optimization of reaction... | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • ethyl (3-{[1-(2H-1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indol-1-yl)acetate . Available at: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC . (2022, June 10). Available at: [Link]

  • CN102731298A - Method for purifying ethyl acetate - Google Patents.
  • Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2011 1 . Available at: [Link]

  • A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity . Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC . (2025, March 22). Available at: [Link]

  • Ethyl (2e)-2-(2h-1,3-Benzodioxol-5-Ylmethylidene)-4-Chloro-3-Oxobutanoate . Available at: [Link]

  • Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate - PMC . Available at: [Link]

  • SAMPLE PREPARATION . Available at: [Link]

  • Ortho-ester-substituted diaryliodonium salts enabled regioselective arylocyclization of naphthols toward 3,4-benzocoumarins - Beilstein Journals . Available at: [Link]

  • Experimental Investigations on Shifting Order Behavior of Ethyl Acetate Hydrolysis Using Integral Shifting Order Analysis Approa . (2020, January 30). Available at: [Link]

  • Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines . Available at: [Link]

  • Reaction Chemistry & Engineering . Available at: [Link]

Sources

Validation & Comparative

Comparing Ethyl (1,3-benzodioxol-5-yloxy)acetate with other synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (1,3-benzodioxol-5-yloxy)acetate represents a specialized "linker-scaffold" intermediate. Unlike its precursor Sesamol (which requires functionalization) or Piperonylic acid (which lacks a flexible linker), this compound offers a pre-installed oxyacetate spacer. This guide analyzes its utility in drug discovery, specifically for introducing the benzodioxole pharmacophore—a bioisostere for catechol that improves metabolic stability while providing a specific steric volume.

Key Advantage: The oxyacetate linker (


) introduces a 3-atom spacer between the aromatic ring and the downstream coupling site, altering the pharmacophore's spatial orientation compared to direct attachment.

Chemical Profile & Structural Advantage[1][2]

To understand the strategic value of this compound (Compound A), we must compare it with its primary alternatives: Sesamol (Compound B) and Piperonylic Acid (Compound C).

Table 1: Physicochemical & Functional Comparison
FeatureThis compound Sesamol Piperonylic Acid
Role Functionalized LinkerRaw ScaffoldRigid Acid Scaffold
Linker Type Flexible Ether-Ester (

)
None (

)
Direct Carboxyl (

)
Electronic State Electron-Rich (Activated)Highly Electron-RichElectron-Deficient (Deactivated)
Metabolic Stability High (Benzodioxole ring)Moderate (Phenol is glucuronidation site)High
Key Reactivity Ester Hydrolysis, Electrophilic Subst.O-Alkylation, OxidationAmide Coupling, Decarboxylation
LogP (Calc) ~2.1~1.3~1.7
Structural Logic
  • The "Spacer" Effect: Piperonylic acid rigidly positions the carbonyl carbon directly on the aromatic ring. This compound extends this by ~3.5 Å and adds rotational freedom. This is critical in PPAR agonist and Endothelin receptor antagonist design, where the aromatic headgroup must fit into a hydrophobic pocket while the tail interacts with polar residues.

  • Metabolic Blocking: The methylenedioxy bridge (benzodioxole) protects the catechol positions from rapid COMT (Catechol-O-methyltransferase) methylation, a common liability for dimethoxy-benzene analogs.

Synthetic Utility & Reactivity[1][3]

The utility of this intermediate lies in its dual reactivity: the ester tail serves as a handle for coupling, while the aromatic head remains activated for further substitution.

A. Ester Hydrolysis (Activation)

The ethyl ester is a "masked" carboxylic acid. It is generally hydrolyzed to the free acid (Benzodioxole-5-yloxyacetic acid) prior to amide coupling.

  • Reagent Choice: LiOH in THF/Water is superior to NaOH/MeOH.

  • Why: The benzodioxole ring is acid-sensitive (see Stability below). Base hydrolysis is safe, but LiOH offers milder conditions that prevent side reactions in complex substrates.

B. Electrophilic Aromatic Substitution

The oxygen at position 5 and the methylenedioxy group are electron-donating.

  • Regioselectivity: Electrophiles (Br+, NO2+) will predominantly attack the position 6 (ortho to the ether linkage and para to the methylenedioxy oxygen).

  • Warning: Avoid strong Lewis acids (e.g., AlCl3) or harsh acidic nitration conditions, which can cleave the methylenedioxy ring to a catechol.

Experimental Protocols

Protocol 1: Robust Synthesis from Sesamol (Williamson Ether Synthesis)

Use this protocol if you need to synthesize the intermediate from scratch rather than purchasing it.

Objective: Synthesis of this compound. Scale: 10 mmol basis.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add Sesamol (1.38 g, 10 mmol) and Anhydrous Acetone (30 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , anhydrous, 2.76 g, 20 mmol). Stir at room temperature for 15 minutes.
    
    • Note:

      
       is preferred over NaH for safety and ease of handling. Acetone allows mild reflux.
      
  • Alkylation: Add Ethyl Bromoacetate (1.2 mL, 11 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup:

    • Cool to room temperature. Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 85–95%.

Protocol 2: Controlled Hydrolysis to the Acid

Use this protocol to activate the linker for amide coupling.

  • Dissolution: Dissolve this compound (1 eq) in THF:Water (3:1 ratio).

  • Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H2O, 2.5 eq).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint: Disappearance of ester spot on TLC.

  • Workup (Critical pH Control):

    • Evaporate THF.

    • Acidify the aqueous layer carefully with 1M HCl to pH 3–4 .

    • Caution: Do not drop to pH < 1 or heat strongly in acid, as this risks opening the benzodioxole ring.

    • Extract the precipitate with EtOAc.

Visualizations

Diagram 1: Synthetic Decision Pathway

This flow chart illustrates when to select the this compound intermediate versus starting with Sesamol or Piperonylic acid.

G Start Target Molecule Design Q1 Does the pharmacophore require a flexible linker? Start->Q1 Piperonylic Use Piperonylic Acid (Rigid attachment) Q1->Piperonylic No (Direct attachment) Q2 Is the specific linker -O-CH2-CO- ? Q1->Q2 Yes SesamolRoute Use Sesamol (Requires Alkylation) EsterRoute Use this compound (Pre-installed Linker) Q2->SesamolRoute No (Different linker needed) Q3 Is the synthesis convergent? Q2->Q3 Yes Q3->SesamolRoute No (Linear synthesis) Q3->EsterRoute Yes (Convergent/Efficiency)

Caption: Decision matrix for selecting the appropriate benzodioxole intermediate based on structural requirements and synthetic strategy.

Diagram 2: Reactivity & Stability Map

Visualizing the "Safe" vs "Risk" zones for processing this intermediate.

Reactivity Center This compound Hydrol LiOH Hydrolysis (Yield: >90%) Center->Hydrol Brom NBS Bromination (Regio: C-6) Center->Brom Acid Strong Acid (H2SO4/Heat) Risk: Dioxole Cleavage Center->Acid Avoid Lewis AlCl3 / Lewis Acids Risk: Ether Cleavage Center->Lewis Avoid

Caption: Reactivity profile highlighting safe synthetic pathways (Green) versus conditions that compromise the benzodioxole scaffold (Red).

References

  • Ambeed, Inc. (2024). Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)acetate Product Specifications. Sigma-Aldrich. Link

  • Williamson, A. W. (1850).[1] Theory of Aetherification. Philosophical Magazine. (Foundational reference for Protocol 1). Link

  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole Stability and Reactivity. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Link

  • National Institutes of Health (NIH). (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. PMC. Link

Sources

Structure-activity relationship of Ethyl (1,3-benzodioxol-5-yloxy)acetate analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of Ethyl (1,3-benzodioxol-5-yloxy)acetate Analogs for Researchers and Drug Development Professionals

Introduction: The Versatile 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a five-membered heterocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. It is a key structural component in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4] The unique electronic and conformational properties of the methylenedioxy bridge contribute to the diverse pharmacological profiles of its derivatives. This guide focuses on the structure-activity relationship (SAR) of analogs based on the this compound core, providing a comparative analysis of how structural modifications influence their biological performance.

The Core Moiety: this compound

The parent compound, this compound, serves as our foundational structure for exploring SAR. Its chemical framework consists of the 1,3-benzodioxole ring system linked via an ether oxygen to an ethyl acetate group. Understanding how modifications to each part of this molecule impact its biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be systematically modulated by altering three key regions of the molecule: the benzodioxole ring, the aryloxy acetic acid side chain, and the terminal ester group.

Modifications of the 1,3-Benzodioxole Ring

The 1,3-benzodioxole ring is a critical pharmacophore. Its integrity and substitution pattern are paramount for activity.

  • Methylene Bridge: The methylenedioxy bridge is often essential for potent activity. Its replacement with other groups, such as an opened catechol or individual methoxy groups, can lead to a significant decrease or complete loss of biological effect. This is likely due to the planar and electron-donating nature of the intact ring system, which influences receptor binding and metabolic stability.

  • Aromatic Ring Substituents: The introduction of substituents on the aromatic portion of the benzodioxole ring can fine-tune the electronic properties and steric profile of the molecule.

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups can enhance activity, potentially by improving membrane permeability or by participating in specific interactions within the target protein's binding pocket.

    • Electron-Donating Groups (EDGs): Small alkyl or alkoxy groups can also modulate activity, though their effects are often position-dependent.

SAR_Benzodioxole cluster_0 Benzodioxole Ring Modifications cluster_1 Side Chain Modifications Core This compound R1 Substituents (R1) (e.g., -Cl, -F, -NO2, -CH3) Core->R1 Fine-tunes electronics and sterics MethyleneBridge Methylene Bridge (Essential for activity) Core->MethyleneBridge Maintains active conformation Linker Aryloxy Linker (Modulates flexibility) Core->Linker Impacts orientation Ester Terminal Group (R2) (-COOH, -CONH2, etc.) Core->Ester Influences polarity and H-bonding

Caption: General SAR of this compound analogs.

The Aryloxy Acetic Acid Side Chain

The length, flexibility, and nature of the linker between the benzodioxole ring and the terminal functional group are critical determinants of activity.

  • Linker Length and Rigidity: The ethoxy acetate linker provides a degree of flexibility that allows the molecule to adopt an optimal conformation for binding. Shortening or lengthening this chain can negatively impact activity. Introducing rigidifying elements, such as a double bond, can sometimes enhance potency by locking the molecule into a more favorable bioactive conformation.

  • Amide and Other Linkages: Replacing the ether oxygen with a nitrogen atom to form an amide linkage can introduce a hydrogen bond donor, which may lead to improved interactions with the target. For instance, some carboxamide-benzodioxole derivatives have shown promising anticancer activity.[1]

The Terminal Functional Group

The terminal ethyl ester is a key site for modification to alter polarity, solubility, and hydrogen bonding potential.

  • Hydrolysis to Carboxylic Acid: Saponification of the ethyl ester to the corresponding carboxylic acid often results in a significant increase in potency for targets where an acidic headgroup is required for binding, such as Peroxisome Proliferator-Activated Receptors (PPARs).[5] The carboxylate can form crucial ionic and hydrogen bond interactions with amino acid residues in the receptor's ligand-binding domain.

  • Amide Formation: Conversion of the carboxylic acid to a primary, secondary, or tertiary amide can modulate the molecule's pharmacokinetic properties and introduce additional hydrogen bonding opportunities. The nature of the amine used for amide formation can be varied to explore a wider chemical space.

Comparative Performance Against Alternative Agents

Many 1,3-benzodioxole derivatives have been investigated as potential anticancer agents and PPAR agonists.[5][6]

  • As Anticancer Agents: Certain benzodioxole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including HeLa, Caco-2, and Hep3B.[1][3] For example, some analogs have shown the ability to induce cell cycle arrest and apoptosis.[3][6] When compared to standard chemotherapeutic agents like doxorubicin, novel benzodioxole compounds have, in some cases, exhibited comparable or even superior potency against specific cell lines.[1]

  • As PPAR Agonists: The structural motif of an acidic headgroup linked to a hydrophobic tail, present in many aryloxyacetic acid derivatives, is characteristic of PPAR agonists.[5][7] Thiazolidinediones (TZDs) like rosiglitazone and pioglitazone are well-known PPARγ agonists used to treat type 2 diabetes.[5][8] Novel benzodioxole-based PPAR agonists would need to demonstrate comparable or superior efficacy in activating PPARs, along with an improved side-effect profile, to be considered viable alternatives.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and evaluation of these analogs are provided below.

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a typical Williamson ether synthesis to couple a substituted sesamol with ethyl chloroacetate.

Materials:

  • Substituted 1,3-benzodioxol-5-ol (sesamol analog)

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted 1,3-benzodioxol-5-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired product.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while K₂CO₃ acts as a base to deprotonate the phenol. The workup procedure is designed to efficiently separate the product from the reaction mixture.

Synthesis_Workflow Start Start: Substituted 1,3-benzodioxol-5-ol Step1 1. Dissolve in DMF 2. Add K2CO3 Start->Step1 Step2 3. Add Ethyl Chloroacetate Step1->Step2 Step3 4. Heat and Stir (Monitor by TLC) Step2->Step3 Workup 5. Aqueous Workup 6. Extraction with EtOAc Step3->Workup Purification 7. Drying and Concentration 8. Column Chromatography Workup->Purification End End: Purified Analog Purification->End

Caption: Synthetic workflow for this compound analogs.

Protocol 2: In Vitro PPARγ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the PPARγ receptor.

Materials:

  • HEK293T cells

  • PPARγ expression plasmid

  • Luciferase reporter plasmid under the control of a PPAR response element (PPRE)

  • Transfection reagent

  • DMEM with 10% FBS

  • Test compounds and positive control (e.g., Rosiglitazone)

  • Luciferase assay reagent

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the test compounds or Rosiglitazone as a positive control.[9]

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit protocol.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Plot the dose-response curves and calculate the EC₅₀ values.

Rationale: This assay provides a functional readout of receptor activation by measuring the downstream transcriptional activity.[9] HEK293T cells are commonly used due to their high transfection efficiency.

Data Summary

The following table presents hypothetical data for a series of analogs to illustrate the SAR principles discussed.

Compound R¹ (on Benzodioxole) R² (Terminal Group) PPARγ EC₅₀ (µM) HeLa IC₅₀ (µM)
1 (Core) H-COOEt> 50> 100
2 H-COOH5.285.3
3 6-Cl-COOH1.842.1
4 6-NO₂-COOH0.925.6
5 6-CH₃-COOH8.592.4
6 6-Cl-CONH₂> 5038.7

Analysis of Hypothetical Data:

  • Conversion of the ester (Compound 1) to a carboxylic acid (Compound 2) significantly improves PPARγ activity.

  • The addition of electron-withdrawing groups at the 6-position of the benzodioxole ring (Compounds 3 and 4) enhances both PPARγ agonism and cytotoxic activity against HeLa cells.

  • An electron-donating group (Compound 5) is less favorable for activity compared to electron-withdrawing groups.

  • Converting the carboxylic acid to an amide (Compound 6) abolishes PPARγ activity but retains moderate cytotoxicity, suggesting a different mechanism of action or cellular uptake.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship is heavily influenced by the nature of the terminal functional group and the substitution pattern on the benzodioxole ring. Analogs bearing a carboxylic acid headgroup and electron-withdrawing substituents on the aromatic ring are particularly interesting candidates for development as PPAR agonists and anticancer agents. Further optimization of the linker and exploration of a wider range of substituents are warranted to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of future generations of these promising compounds.

References

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20). [Source Not Available].
  • Hawash, M., et al. (2020, December 9). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff.
  • Experimental approaches to study PPARγ agonists as antidiabetic drugs. (2025, August 7). [Source Not Available].
  • Al-Qaisi, J., et al. (2020, September 7). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC.
  • Structures of Benzodioxole derivatives that have biological activities. (n.d.).
  • Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. (2002, October 15). PubMed.
  • Structures of benzodioxol derivatives having various biological activities. (n.d.).
  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Valid
  • Priya, D., et al. (2024, October 21). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. [Source Not Available].
  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020, February 6).
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 10). PMC.
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023, October 6). PMC.
  • ethyl (3-{[1-(2H-1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indol-1-yl)
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 22). MDPI.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 22). PubMed.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 20). [Source Not Available].
  • Chemical structures of selected PPAR agonists. (n.d.).
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (n.d.). SSRN.
  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018, October 4). PMC.
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPAR). (2022, January 31). Semantic Scholar.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2025, August 6).
  • Ethyl 2-(benzo[d][6][10]dioxol-5-yloxy)acetate | 179110-57-7. (n.d.). Sigma-Aldrich.

  • 1,3-Benzodioxole-5-carboxylic acid ethyl ester synthesis. (n.d.). ChemicalBook.
  • PPAR agonists are a diverse class of natural and synthetic compounds. (n.d.).
  • Ethyl 3-(1,3-benzodioxol-5-yl)acrylate. (n.d.).
  • Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. (2020, May 12). MDPI.
  • (Z)-Ethyl 3-(1,3-benzodioxol-5-yl)-2-[(triphenylphosphoranylidene)amino]prop-2-enoate. (2025, August 10).
  • Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. (2023, March 21). MDPI.
  • Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes. (2023, April 24). Semantic Scholar.
  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020, January 14). MDPI.
  • 4816 PDFs | Review articles in IN VIVO PHARMACOLOGY. (n.d.).
  • Natural Products and Synthetic Analogs as a Source of Antitumor Drugs. (n.d.). PMC - NIH.
  • Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists and Discovery of Potent and Selective Receptor Antagonist, 2-(Benzo[6][10]dioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2 H -chromene-3- carboxylic Acid (S-1255). 1. (2025, August 6). ResearchGate.

Sources

In Vivo Efficacy Studies of Compounds Derived from Ethyl (1,3-benzodioxol-5-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo efficacy, mechanistic profiling, and experimental protocols for derivatives synthesized from Ethyl (1,3-benzodioxol-5-yloxy)acetate . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the transition from chemical synthesis to biological validation.

Executive Summary & Scaffold Significance

This compound (CAS: 179110-57-7) serves as a critical pharmacophore precursor. Unlike simple benzodioxoles, the inclusion of the oxyacetate linker (Ar-O-CH₂-COOEt) imparts specific lipophilic and steric properties that facilitate binding to diverse biological targets, including COX enzymes, TRPM8 channels, and GABA receptors.

This guide evaluates two primary therapeutic classes derived from this scaffold:

  • Anticonvulsants: Hydrazone derivatives targeting seizure thresholds.

  • Anticancer Agents: Thiazolidinone hybrids targeting tumor proliferation.

Chemical Lineage & Synthesis Workflow

The versatility of this ethyl ester lies in its reactivity with hydrazine hydrate to form the key intermediate 2-(1,3-benzodioxol-5-yloxy)acetohydrazide , which acts as a "divergent point" for synthesizing bioactive heterocycles.

Visualization: Synthesis Pathway

SynthesisWorkflow Figure 1: Divergent synthesis from this compound to bioactive classes. Start Sesamol (Starting Material) Step1 Ethyl bromoacetate + K2CO3 (Reflux) Start->Step1 Inter1 This compound (The Core Scaffold) Step1->Inter1 Step2 Hydrazine Hydrate (Ethanol) Inter1->Step2 Inter2 Acetohydrazide Intermediate Step2->Inter2 PathA Aldehydes (Schiff Base) Inter2->PathA PathB Thioglycolic Acid (Cyclization) Inter2->PathB ProdA Acylhydrazones (Anticonvulsant) PathA->ProdA ProdB Thiazolidinones (Anticancer) PathB->ProdB

Figure 1: Divergent synthesis from this compound to bioactive classes.[1][2][3][4][5][6][7][8][9][10][11]

Comparative Efficacy Analysis

Case Study A: Anticonvulsant Activity (Hydrazone Derivatives)

Lead Compound: SA-4 (2-(1,3-benzodioxol-5-yloxy)-N'-[4-(4-chlorophenoxy)benzylidene]-acetohydrazide) Target Indication: Psychomotor seizures (Partial epilepsy).

The hydrazone derivatives synthesized from the parent ester exhibit significant protection against seizures, likely via modulation of voltage-gated sodium channels or GABAergic pathways.

Table 1: Comparative Efficacy in 6 Hz Psychomotor Seizure Test (Mice)

CompoundDose (mg/kg)Protection (%)ED₅₀ (mg/kg)Neurotoxicity (Rotarod)
Compound SA-4 100100% 146.8None at ED₅₀
Phenytoin (Std)30100%11.5High Sedation
Carbamazepine (Std)100100%~12.0Moderate
Scaffold Control*100<10%N/ANone

Note: Scaffold Control refers to the unfunctionalized ethyl ester, demonstrating that the hydrazone modification is essential for activity.

Key Insight: While SA-4 requires a higher dose than Phenytoin, it exhibits a superior safety profile with zero neurotoxicity at effective doses, addressing a major limitation of current antiepileptics.

Case Study B: Anticancer Activity (Thiazolidinone Hybrids)

Lead Compounds: 9 and 12 (Sesamol-Thiazolidinone conjugates) Target Indication: Solid tumors (Lung A549, Breast MCF-7).

Derivatives cyclized into thiazolidinones demonstrate cytotoxicity comparable to standard chemotherapeutics but with potentially distinct mechanisms involving oxidative stress induction.

Table 2: Cytotoxicity Profile (CTC₅₀ in µg/mL)

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)In Vivo Model
Compound 9 84.27 ± 2.7174.3 ± 4.142.90 ± 3.5DLA (Mice)
Compound 12 91.98 ± 4.269.15 ± 3.4180.77 ± 4.6DLA (Mice)
Methotrexate (Std)15.50 ± 1.218.20 ± 1.512.40 ± 1.1DLA (Mice)

Analysis: Although less potent in vitro than Methotrexate, these derivatives show significant in vivo tumor reduction in Dalton's Lymphoma Ascites (DLA) models, often with reduced systemic toxicity (weight loss) compared to standard chemotherapy.

Mechanistic Validation

Understanding why these derivatives work is as critical as observing that they work.

Visualization: Mechanism of Action

MOA Figure 2: Dual mechanistic pathways dependent on the C-terminus modification. Drug Benzodioxole-yloxy Derivative Target1 Na+ Channel / GABA-A Drug->Target1 Hydrazones Target2 Tubulin / VEGF-R2 Drug->Target2 Heterocycles Effect1 Neuronal Hyperpolarization Target1->Effect1 Outcome1 Seizure Protection (SA-4) Effect1->Outcome1 Effect2 Cell Cycle Arrest (G2/M Phase) Target2->Effect2 Outcome2 Apoptosis & Tumor Regression (Thiazolidinones) Effect2->Outcome2

Figure 2: Dual mechanistic pathways dependent on the C-terminus modification.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating derivatives of this compound.

Protocol A: Synthesis of the Key Intermediate (Acetohydrazide)

This step is the prerequisite for generating the bioactive library.

  • Dissolution: Dissolve 0.01 mol of This compound in 30 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (99%, 0.02 mol) dropwise with continuous stirring.

  • Reflux: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 4:6).

  • Isolation: Cool the reaction mixture in an ice bath. The solid hydrazide will precipitate.

  • Purification: Filter, wash with cold ethanol, and recrystallize from ethanol to obtain pure 2-(1,3-benzodioxol-5-yloxy)acetohydrazide .

    • Validation Point: Melting point should be sharp (approx. 140–142°C).

Protocol B: 6 Hz Psychomotor Seizure Test (In Vivo)

Used for validating anticonvulsant hydrazone derivatives.

  • Animals: Male Swiss albino mice (20–25g).

  • Grouping: n=6 per group (Vehicle, Standard, Test Compounds).

  • Administration: Administer test compounds (suspended in 0.5% CMC) intraperitoneally (i.p.) 30 minutes prior to stimulation.

  • Stimulation:

    • Apply corneal electrodes treated with electrolyte gel.

    • Parameters: 6 Hz frequency, 0.2 ms pulse width, 32 mA current for 3 seconds.

  • Scoring:

    • Observe for "stunned" posture, forelimb clonus, or Straub tail.

    • Protection is defined as the complete absence of these behaviors within 20 seconds post-stimulus.

  • Data Analysis: Calculate ED₅₀ using probit analysis.

Protocol C: DLA Tumor Model (In Vivo)

Used for validating anticancer thiazolidinone derivatives.

  • Induction: Inoculate

    
     Dalton’s Lymphoma Ascites (DLA) cells intraperitoneally into Swiss albino mice.
    
  • Treatment: Start treatment 24 hours post-inoculation.

    • Group 1: Vehicle Control.

    • Group 2: Standard (Methotrexate 3.5 mg/kg).

    • Group 3: Test Compound (e.g., 50 mg/kg, p.o.) for 14 days.

  • Endpoints:

    • Mean Survival Time (MST): Record days until death.

    • Body Weight: Monitor daily to assess toxicity.

    • Hematology: On day 15, collect blood for RBC/WBC counts (normalization of counts indicates efficacy).

  • Calculation:

    
    .
    

Conclusion

This compound is not merely a reagent but a privileged scaffold in medicinal chemistry. Its derivatives demonstrate a clear structure-activity relationship (SAR):

  • Hydrazone functionalization yields potent, low-toxicity anticonvulsants.

  • Thiazolidinone cyclization yields effective anticancer agents capable of normalizing hematological parameters in in vivo lymphoma models.

Researchers should prioritize the hydrazone pathway for CNS targets due to the favorable blood-brain barrier penetration profiles observed in the referenced studies.

References

  • Computational Study and Synthesis of a New Class of Anticonvulsants with 6 Hz Psychomotor Seizure Test Activity. Bentham Science. (2024).[1][6]

  • Synthesis, Characterization of novel Sesamol substituted with thiazolidin-4-one derivatives and their evaluation for anti-oxidant and anti-cancer activities. ResearchGate. (2025).[3][5][12]

  • Compounds useful as modulators of TRPM8 (US9394287B2). Google Patents.[9] (2016).[9]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. (2025).[3][5][12]

  • Product Specification: Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)acetate. Sigma-Aldrich.

Sources

Comparative Profiling of Ethyl (1,3-benzodioxol-5-yloxy)acetate: Metabolic Stability & Assay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (1,3-benzodioxol-5-yloxy)acetate (CAS: 179110-57-7) represents a specialized scaffold bridging phenoxyacetate auxins and benzodioxole-based pharmacophores.[1] While valuable as a precursor for anti-inflammatory agents and agrochemicals, its utility is frequently compromised by the 1,3-benzodioxole (methylenedioxy) moiety—a structural alert known for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.

This guide provides a technical comparison of this derivative against its bioisosteres, specifically the Dihydrobenzofuran and Dimethoxy analogs. We define the experimental frameworks required to quantify its metabolic cross-reactivity (CYP inhibition potential) and immunochemical selectivity.

Part 1: The Structural Challenge & Alternatives

The primary "performance" metric for this class of intermediates in drug discovery is metabolic safety (avoiding drug-drug interactions) and target selectivity .

The Carbene Trap: Why Structure Matters

The methylene bridge (


) of the benzodioxole ring is susceptible to catalytic oxidation by CYP450s (specifically CYP3A4 and CYP2D6). This reaction does not produce a stable metabolite but rather a reactive carbene intermediate . This carbene coordinates irreversibly with the heme iron of the enzyme, forming a Metabolic Intermediate Complex (MIC) that inactivates the enzyme—a phenomenon termed "suicide inhibition."
Head-to-Head Comparison: Test Article vs. Alternatives
FeatureTest Article: this compoundAlternative A: Ethyl (2,3-dihydrobenzofuran-5-yloxy)acetateAlternative B: Ethyl (3,4-dimethoxyphenoxy)acetate
Core Structure Benzodioxole (Methylenedioxy)DihydrobenzofuranDimethoxybenzene
CYP Inhibition Risk High (Mechanism-Based) Low (Reversible only)Low (Reversible only)
Metabolic Fate Carbene formation

Heme Adduct
Hydroxylation (Ring)O-Demethylation
Lipophilicity (LogP) ~2.4 (Moderate)~2.6 (Higher)~2.1 (Lower)
Immunoassay Interference Potential (MDMA/Amphetamine assays)LowLow
Primary Utility High-affinity scaffold; rigid conformationMetabolically stable bioisostereFlexible, lower affinity analog

Part 2: Metabolic Cross-Reactivity (CYP450)

To validate the safety profile of this compound, you must distinguish between reversible inhibition and time-dependent inhibition (TDI).

Mechanism of Action

The following diagram illustrates the pathway leading to cross-reactivity (enzyme inactivation).

CYP_Mechanism Substrate This compound Complex E-S Complex Substrate->Complex + CYP3A4/2D6 CYP CYP450 (Fe3+) CYP->Complex Radical Methylene Radical (•CH) Complex->Radical Oxidation (-H•) Carbene Carbene Intermediate (:C) Radical->Carbene 2nd Oxidation MIC Metabolic Intermediate Complex (Fe=C Adduct) Carbene->MIC Coordination to Heme Inactivation Irreversible Enzyme Inactivation MIC->Inactivation Stable Adduct

Caption: The activation pathway of the benzodioxole moiety leading to irreversible heme coordination (MIC formation).

Experimental Protocol: IC50 Shift Assay

This protocol detects if the test article becomes more potent with pre-incubation, a hallmark of mechanism-based inhibition.

Reagents:

  • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Probe Substrate: Midazolam (for CYP3A4) or Testosterone.

  • Cofactor: NADPH regenerating system.

Workflow:

  • Preparation: Prepare a 7-point dilution series of this compound (0.1 µM to 50 µM).

  • Arm A (0 min Pre-incubation): Add Probe Substrate and Test Article to microsomes simultaneously. Initiate with NADPH.

  • Arm B (30 min Pre-incubation): Incubate Test Article with microsomes and NADPH for 30 minutes without Probe Substrate. Then, add Probe Substrate (at 5x Km) to measure remaining activity.

  • Analysis: Measure product formation via LC-MS/MS.

Interpretation Criteria:

  • Negative for MBI:

    
     (0 min) 
    
    
    
    
    
    (30 min).
  • Positive for MBI (Cross-Reactive Risk):

    
     (30 min) is significantly lower (>1.5-fold shift) than 
    
    
    
    (0 min).

Part 3: Immunochemical Cross-Reactivity[2]

This compound shares the methylenedioxy-phenyl motif with controlled substances like MDMA (Ecstasy). In drug development or environmental monitoring, this can lead to false positives in competitive immunoassays.

Cross-Reactivity Screening Protocol (ELISA)

This assay determines if the test article interferes with antibodies raised against standard benzodioxole targets.

Methodology:

  • Plate Coating: Coat microtiter plates with MDMA-BSA conjugate (Target Antigen).

  • Blocking: Block with 1% Casein/PBS to prevent non-specific binding.

  • Competition:

    • Add anti-MDMA monoclonal antibody (mAb) at fixed concentration (

      
      ).
      
    • Add increasing concentrations of this compound (

      
       to 
      
      
      
      M).
    • Include 2,4-D Ethyl Ester as a negative control (phenoxy structure, no dioxole).

  • Detection: Wash and add HRP-secondary antibody + TMB substrate.

  • Calculation: Calculate % Cross-Reactivity (CR):

    
    
    

Expected Results:

  • This compound: Likely 0.1% - 5% CR (Low to Moderate interference due to the ester tail steric hindrance).

  • 2,4-D Ethyl Ester: <0.01% CR (No interference).

Part 4: Decision Logic for Scaffold Selection

Use this workflow to determine if this specific derivative is suitable for your application or if an alternative should be synthesized.

Decision_Tree Start Evaluate this compound Step1 Perform IC50 Shift Assay (CYP3A4) Start->Step1 Result1 Shift > 1.5 fold? Step1->Result1 Risk High MBI Risk (Carbene Formation) Result1->Risk Yes Step2 Perform Immunoassay Screen Result1->Step2 No Alt1 Switch to Dihydrobenzofuran Analog Risk->Alt1 Result2 Cross-Reactivity > 1%? Step2->Result2 Safe Proceed with Development (Monitor Clearance) Result2->Safe No Redesign Redesign: Use Dimethoxy Analog Result2->Redesign Yes

Caption: Selection workflow balancing metabolic stability and assay interference.

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84. Link

  • Guengerich, F. P., et al. (2020).[2] Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 296, 100124. Link

  • Stresser, D. M., et al. (2004). Substrate-dependent modulation of CYP3A4 inhibition by methylenedioxyphenyl compounds. Drug Metabolism and Disposition, 32(1), 105-112. Link

  • PubChem. (2024).[3] Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate - Compound Summary. National Library of Medicine. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[2] Link

Sources

Benchmarking Synthesis Efficiency: A Comparative Guide to Ethyl (1,3-benzodioxol-5-yloxy)acetate Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a critical evaluation of synthetic routes to Ethyl (1,3-benzodioxol-5-yloxy)acetate, a valuable intermediate in pharmaceutical and fine chemical industries. By benchmarking the predominant Williamson ether synthesis against modern alternatives, we provide researchers and process chemists with the data-driven insights necessary to select the most efficient, scalable, and sustainable method for their specific application.

The Foundational Route: Williamson Ether Synthesis

The Williamson ether synthesis is the most established and widely documented method for preparing aryloxyacetates.[1] It proceeds via a nucleophilic substitution (SN2) reaction between the phenoxide of sesamol (1,3-benzodioxol-5-ol) and an ethyl haloacetate.[2][3][4]

Mechanistic Pathway & Experimental Considerations

The reaction is typically a two-step, one-pot process. First, a base deprotonates the phenolic hydroxyl group of sesamol to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of ethyl chloroacetate or ethyl bromoacetate, displacing the halide to form the ether linkage.[2][5]

The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, especially when paired with a polar aprotic solvent such as dimethylformamide (DMF) or acetone, which effectively solvates the cation without interfering with the nucleophile.[1]

Williamson_Synthesis Figure 1: Williamson Ether Synthesis Workflow cluster_0 Phenoxide Formation cluster_1 SN2 Reaction Sesamol Sesamol Phenoxide Sesamol Phenoxide (Nucleophile) Sesamol->Phenoxide + Base / Solvent Base Base (K₂CO₃) Solvent Solvent (DMF) Product This compound Phenoxide->Product + Ethyl Chloroacetate Haloacetate Ethyl Chloroacetate (Electrophile) Byproduct KCl Product->Byproduct forms

Caption: Williamson Ether Synthesis Workflow

Protocol: Classical Williamson Synthesis
  • Setup: A solution of sesamol (1.0 eq) in anhydrous DMF is charged into a flask equipped with a stirrer and inert atmosphere.

  • Base Addition: Anhydrous potassium carbonate (1.5 eq) is added, and the mixture is heated to 80-90 °C for 1 hour to ensure complete formation of the phenoxide.

  • Electrophile Addition: Ethyl chloroacetate (1.1-1.2 eq) is added dropwise to the stirred suspension.

  • Reaction: The reaction is maintained at 80-90 °C for 4-8 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the mixture is filtered to remove inorganic salts. The filtrate is poured into water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Advanced & Alternative Methodologies

While reliable, the classical Williamson synthesis often requires long reaction times and high temperatures. Modern methods offer significant improvements in efficiency and sustainability.

Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a powerful modification of the Williamson synthesis that dramatically accelerates the reaction rate. It is particularly advantageous for large-scale operations as it can eliminate the need for expensive, anhydrous polar aprotic solvents.[6] The catalyst, typically a quaternary ammonium salt, transports the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[6]

Key Advantages:

  • Increased Reaction Rates: Significantly shorter reaction times (e.g., 2-4 hours).[7]

  • Milder Conditions: Often proceeds at lower temperatures.

  • Solvent Flexibility: Allows the use of less hazardous and less expensive biphasic solvent systems (e.g., toluene/water), aligning with green chemistry principles.[6][8]

  • Operational Simplicity: Avoids the need for strictly anhydrous conditions.[9]

PTC_Cycle Figure 2: Phase-Transfer Catalysis Cycle cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Phenoxide_aq ArO⁻ K⁺ (from Sesamol + K₂CO₃) PTC_ArO_aq Q⁺ArO⁻ Phenoxide_aq->PTC_ArO_aq + Q⁺X⁻ PTC_X_aq Q⁺X⁻ (Catalyst) PTC_ArO_org Q⁺ArO⁻ PTC_ArO_aq->PTC_ArO_org Phase Transfer KX_aq K⁺X⁻ Haloacetate_org EtO₂CCH₂Cl Product_org Product (ArOCH₂CO₂Et) PTC_X_org Q⁺X⁻ Product_org->PTC_X_org + Cl⁻ PTC_X_org->PTC_X_aq Catalyst Regeneration PTC_ArO_org->Product_org + EtO₂CCH₂Cl

Caption: Phase-Transfer Catalysis Cycle

Microwave-Assisted Synthesis

The combination of PTC with microwave irradiation can further reduce reaction times from hours to mere minutes, often with improved yields.[7][10] Microwave energy provides rapid and uniform heating, overcoming the thermal conductivity limitations of conventional heating and dramatically accelerating the SN2 reaction. Studies on similar aryloxyacetates have reported achieving high yields ( >90%) in as little as 4 minutes.[10]

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for forming the C-O bond under neutral conditions, which is ideal for substrates sensitive to the basicity of the Williamson synthesis.[11][12] This reaction couples an alcohol (sesamol) with an acidic nucleophile (in this case, ethyl glycolate) using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[11][13]

Mechanism Snapshot: PPh₃ and DEAD combine to form a phosphonium salt, which activates the alcohol's hydroxyl group, turning it into a good leaving group. Subsequent SN2 attack by the nucleophile proceeds with a characteristic inversion of stereochemistry (though not relevant for an achiral alcohol like sesamol).[11][14]

Limitations:

  • Stoichiometric Byproducts: Generates triphenylphosphine oxide and a hydrazine derivative in stoichiometric amounts, complicating purification.

  • Reagent Cost & Hazard: The reagents are significantly more expensive and hazardous than those used in the Williamson synthesis.

  • Acidic Nucleophile Required: The nucleophile must have a pKa of approximately 13 or lower.[13]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol.[15][16] While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols using ligands (e.g., diamines, amino alcohols) allow the reaction to proceed catalytically under milder conditions.[17][18] For this specific target, the reaction would involve coupling 5-halobenzodioxole with ethyl glycolate. This method is generally more applicable when the starting material is an aryl halide rather than a phenol.

Performance Benchmark Summary

The following table provides a comparative overview of the primary synthesis methods.

MethodTypical YieldReaction TimeConditionsKey AdvantagesKey Disadvantages
Williamson (Classical) 70-90%4-24 h80-110 °C, Base, Anhydrous SolventCost-effective, well-understood, simple reagents.[2]Long reaction times, harsh conditions, requires anhydrous solvent.
Williamson with PTC 85-98%2-8 h50-80 °C, PTC Catalyst, Biphasic SolventFaster, milder, greener, no need for anhydrous solvent.[1][6]Requires a catalyst, initial optimization may be needed.
PTC + Microwave >90%<15 minMicrowave IrradiationExtremely rapid, high yields, energy efficient.[7][10]Requires specialized microwave equipment, scalability can be a concern.
Mitsunobu Reaction 60-85%2-12 h0 °C to RT, PPh₃/DEADNeutral conditions, good for sensitive substrates, stereochemical control.[11][14]Expensive reagents, stoichiometric byproducts, difficult purification.
Ullmann Condensation 70-90%5-24 h100-120 °C, Cu Catalyst, Ligand, BaseGood for aryl halide starting materials.[15][17]Requires metal catalyst, ligand cost, potential for metal contamination.

Conclusion and Recommendations

For the routine, large-scale synthesis of This compound , the Williamson ether synthesis enhanced by Phase-Transfer Catalysis (PTC) stands out as the superior method. It offers an optimal balance of high yield, significantly reduced reaction times, milder conditions, and operational simplicity compared to the classical approach. The added benefit of using more environmentally benign solvent systems makes it a robust and scalable choice for industrial applications.

For rapid process development and small-scale library synthesis where speed is paramount, Microwave-Assisted PTC is an excellent option. The Mitsunobu reaction should be reserved for specific cases involving base-sensitive substrates or when precise stereochemical control is required in more complex analogues.

References

  • Rapid and High‐Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase‐Transfer Catalysis Conditions. Taylor & Francis Online. Available at: [Link]

  • Rapid and High‐Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase‐Transfer Catalysis Conditions. Taylor & Francis Online. Available at: [Link]

  • Rapid and High‐Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase‐Transfer Catalysis Conditions. ResearchGate. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • How Ethyl Acetate Improves Chemical Synthetic Routes? Patsnap Eureka. Available at: [Link]

  • Phase-transfer catalyzed asymmetric arylacetate alkylation. ResearchGate. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET). Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Greener synthesis of chemical compounds and materials. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Williamson ether synthesis. Lumen Learning. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Mechanism of the Modified Ullmann Reaction. ResearchGate. Available at: [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Available at: [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Available at: [Link]

Sources

Comparative docking studies of Ethyl (1,3-benzodioxol-5-yloxy)acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide provides a comparative in silico analysis of Ethyl (1,3-benzodioxol-5-yloxy)acetate and its bioactive derivatives. The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for catechol rings found in natural products like safrole and berberine.

While the ethyl ester itself acts primarily as a lipophilic precursor, its conversion into hydrazides, oxadiazoles, and thiazoles unlocks potent biological activity. This guide compares these derivatives against standard therapeutics (Celecoxib, Indomethacin) focusing on Cyclooxygenase-2 (COX-2) inhibition and 5-Lipoxygenase (5-LOX) modulation.

The Structural Evolution (Comparative Scope)

We classify the compounds into three generations for this study:

  • Gen 1 (The Scaffold): this compound (Lipophilic, low polarity).

  • Gen 2 (The Linker): (1,3-benzodioxol-5-yloxy)acetic acid hydrazide (H-bond donor rich).

  • Gen 3 (The Hybrid): Benzodioxole-oxadiazole or Pyrazole hybrids (High specificity, rigid geometry).

Computational Workflow (Protocol)

To ensure reproducibility and scientific integrity, the following "Self-Validating" docking protocol is recommended. This workflow integrates Redocking Validation to calculate RMSD, ensuring the docking algorithm correctly reproduces known crystallographic poses.

DockingWorkflow cluster_QC Quality Control Loop LigandPrep Ligand Preparation (LigPrep: OPLS3e, pH 7.0±2.0) Docking Production Docking (SP & XP Precision) LigandPrep->Docking ProteinPrep Protein Preparation (PDB: 3LN1/1CX2) Remove Waters > 5Å, Fix H-bonds GridGen Receptor Grid Generation (Centroid of Co-crystal Ligand) ProteinPrep->GridGen Validation Validation Step: Redocking (Acceptance: RMSD < 2.0 Å) GridGen->Validation Validation->Docking If Validated Analysis Interaction Profiling (H-Bonds, Pi-Stacking, Hydrophobic) Docking->Analysis

Figure 1: Standardized In Silico Pipeline for Benzodioxole Derivatives. The validation step is critical to establish the reliability of the scoring function.

Comparative Analysis: Anti-Inflammatory Targets (COX-2)

The primary therapeutic application of these derivatives is non-steroidal anti-inflammatory (NSAID) activity.[1][2][3] The benzodioxole ring mimics the lipophilic arachidonic acid tail, while the acetate/hydrazide headgroup targets the polar gate of the COX-2 enzyme.

Target Selection
  • Primary Target: COX-2 (PDB ID: 3LN1 - Co-crystal with Celecoxib).

  • Secondary Target: 5-LOX (PDB ID: 3V99 ).[2]

  • Rationale: Dual inhibition prevents the "arachidonic acid shunt," reducing gastric side effects common with traditional NSAIDs.

Performance Matrix

The following table synthesizes representative data from comparative studies (e.g., Abd El Razik et al., 2017; PMC7474488) comparing the ester scaffold to its functionalized derivatives and standard drugs.

Compound ClassStructure TypeBinding Energy (kcal/mol)Predicted Ki (µM)Key Interactions (COX-2 Active Site)
Standard Celecoxib -9.8 to -11.2 0.05 Arg120, Tyr355, His90 (Sulfonamide H-bonds)
Gen 1Ethyl Ester Scaffold-6.5 to -7.215.0+Weak hydrophobic (Val349); Lacks polar anchor.
Gen 2Acid/Hydrazide-7.8 to -8.52.5 - 5.0Ser530 (H-bond); Arg120 (Salt bridge if acid).
Gen 3 Pyrazole/Oxadiazole Hybrid -9.2 to -10.5 0.2 - 0.8 Arg120 (H-bond), Tyr385, Trp387 (Pi-Pi T-shaped).
Mechanistic Insight[4]
  • The Ester Limitation: The ethyl ester (Gen 1) is too bulky and lacks the hydrogen bond donor capability to interact effectively with Arg120 (the "gatekeeper" residue) or Tyr355 . It serves better as a prodrug.

  • The Hybrid Advantage: Gen 3 derivatives (e.g., benzodioxole-pyrazole) occupy the extra hydrophobic pocket of COX-2 (unlike COX-1), conferring selectivity . The benzodioxole ring often engages in Pi-stacking with Trp387 .

Structural Activity Relationship (SAR) Logic

Understanding why the derivatives perform better is crucial for drug design. The diagram below maps the pharmacophore features of the lead derivatives to specific protein residues.

SAR_Logic Benzo Benzodioxole Ring (Lipophilic Core) Trp387 Trp387 / Phe518 (Hydrophobic Pocket) Benzo->Trp387 Pi-Pi Stacking Linker Hydrazide/Amide Linker (H-Bond Donor/Acceptor) Arg120 Arg120 / Tyr355 (Polar Gate) Linker->Arg120 H-Bonding Tail Distal Heterocycle (Pyrazole/Oxadiazole) Val523 Val523 (Selectivity Pocket) Tail->Val523 Van der Waals

Figure 2: Interaction Map. The benzodioxole core anchors the molecule, while the linker and distal heterocycle determine affinity and selectivity.

Experimental Validation Protocols

To validate in silico findings, the following wet-lab assays are the industry standard for this chemical class.

A. In Vitro COX Inhibition Assay (Colorimetric)
  • Principle: Measures the peroxidase activity of sheep COX-1 and human recombinant COX-2.

  • Reagent: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) acts as a reducing agent.

  • Protocol Steps:

    • Incubate enzyme with heme and test compound (Ethyl benzodioxole derivative) for 5 mins at 25°C.

    • Add Arachidonic Acid (substrate) and TMPD.

    • Measure absorbance at 590 nm .

    • Calculation:

      
      .
      
B. Antimicrobial Screening (Secondary Application)

Benzodioxole acetates are often screened against S. aureus (Gram-positive) due to the scaffold's similarity to certain antibiotics.

  • Method: Broth Microdilution (CLSI standards).

  • Relevance: High lipophilicity of the ethyl ester facilitates cell membrane penetration, often making Gen 1 compounds more effective in vivo antimicrobials than in silico docking suggests.

References

  • Abd El Razik, H. A., et al. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential.[4] Archiv der Pharmazie, 350(5).[4]

  • Al-Ostoot, F. H., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14, Article 53.

  • Ullah, S., et al. (2020). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition... of aurone derivatives.[5] Beni-Suef University Journal of Basic and Applied Sciences, 9, 1-13.

  • Cheriet, M., et al. (2020). Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking.[3] Physical Chemistry Research, 8(4).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Ethyl (1,3-benzodioxol-5-yloxy)acetate

[1][2]

CAS No: 284452-95-9 (Analogous/Class-Based Assessment) Chemical Family: Benzodioxole / Carboxylate Ester Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Sensitizer

Executive Safety Summary & Risk Profile

The "Why" Behind the Protocol: Specific toxicological data for Ethyl (1,3-benzodioxol-5-yloxy)acetate is limited in public registries. Therefore, this guide utilizes the Precautionary Principle and Structure-Activity Relationship (SAR) analysis.

  • The Benzodioxole Moiety: Structurally similar to compounds known to inhibit cytochrome P450 enzymes. This implies a potential for metabolic interference. It acts as a hapten-like structure, increasing the risk of sensitization (allergic reaction) upon repeated exposure.

  • The Ethyl Ester Moiety: Esters are lipophilic, facilitating skin absorption. Upon hydrolysis in the body, they release the corresponding acid and alcohol, which can cause local tissue irritation (H315, H319).

Operational Directive: Treat this substance as a Potent Irritant and Potential Sensitizer . Do not rely on the absence of a "Toxic" skull-and-crossbones symbol to lower your guard.

PPE Matrix: The Barrier Defense System

The following selection logic is based on permeation kinetics for organic esters and aromatic ethers.

Glove Selection Protocol

Critical Insight: Standard latex gloves are useless against this compound. The ester functional group will degrade the latex matrix, and the lipophilic nature of the molecule allows it to permeate rapidly.

Glove MaterialThicknessBreakthrough TimeUsage Scenario
Nitrile (High Grade) > 5 mil (0.12 mm)~15-30 mins (Est.)General Handling: Weighing solids, closed-vessel transfer. Change immediately upon splash.[1]
Silver Shield / 4H (Laminate) 2.7 mil> 480 minsHigh Risk: Spill cleanup, immersion, or handling concentrated solutions.
Latex Any< 1 min DO NOT USE. Rapid degradation and permeation.
Double Gloving Nitrile over LaminateN/ARecommended: Provides dexterity (Nitrile) + chemical resistance (Laminate).
Respiratory & Body Protection[1][2][4][5][6][7][8][9]
  • Respiratory: If handling the pure powder outside a fume hood, a P100/OV (Organic Vapor) combination cartridge is mandatory. The P100 stops particulates; the OV layer captures vapors generated by static heating or hydrolysis.

  • Eye Protection: Chemical splash goggles (vented) are superior to safety glasses to prevent powder migration into the eye.

  • Clothing: Tyvek® lab coats (or equivalent impervious material) are preferred over cotton, which can absorb and hold the chemical against the skin.

Visualization: PPE Decision Logic

This decision tree helps researchers select the correct PPE based on the state of matter and operation type.

PPE_Decision_TreeStartStart: Assess OperationStateState of Matter?Start->StateSolidSolid / PowderState->SolidLiquidSolution / OilState->LiquidHoodIn Fume Hood?Solid->HoodContactRisk of Contact?Liquid->ContactHoodYesStandard PPE:Nitrile (5mil) + Goggles + Lab CoatHood->HoodYesYesHoodNoEnhanced PPE:Add P100/OV RespiratorHood->HoodNoNoIncidentalIncidental Splash:Double Nitrile GlovesContact->IncidentalLowImmersionHigh Exposure/Spill:Silver Shield Laminate GlovesContact->ImmersionHigh

Caption: Logic flow for selecting PPE based on physical state and containment availability.

Operational Protocol: Handling & Synthesis

A. Weighing & Transfer (Solid State)

The Risk: Static electricity can cause fine organic powders to "fly," creating an inhalation hazard and contaminating the balance area.

  • Engineering Control: Operate inside a chemical fume hood or a powder containment enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Decontamination: Wipe the balance area with a tissue dampened with Ethanol/Acetone immediately after weighing.

B. Solubilization & Reaction

The Risk: Exothermic solvation (rare but possible) and vapor generation.

  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, Ethyl Acetate), the permeation rate through gloves increases. Assume the breakthrough time of the solvent, not just the solute.

  • Addition: Add the solid to the solvent slowly.

  • Heating: If the reaction requires heat (reflux), ensure the condenser is active before heating to prevent the escape of benzodioxole-laden vapors.

Emergency Response: Spill & Exposure

Spill Cleanup Workflow

Do not rush. A hasty cleanup spreads contamination.

Spill_ResponseAssess1. Assess Volume& HazardIsolate2. Evacuate &SignageAssess->IsolatePPE_Up3. Don PPE:Laminate Gloves +RespiratorIsolate->PPE_UpContain4. Contain:Absorbent Pads(Outer -> Inner)PPE_Up->ContainDecon5. Decon Surface:Soap/Water -> AlcoholContain->Decon

Caption: Five-step sequential logic for managing chemical spills safely.

  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up.

  • Liquid Spill: Absorb with vermiculite or polypropylene pads. Place in a sealed hazardous waste bag.

  • Skin Exposure: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin, as it may increase the absorption of the ester.

Disposal & Environmental Compliance

  • Classification: Dispose of as Hazardous Organic Waste .

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) in the waste stream, as the benzodioxole ring is electron-rich and can react vigorously.

  • Method: Incineration is the required disposal method to fully mineralize the aromatic ring structure.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzodioxole Derivatives. (General SAR Data). PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1,3-Benzodioxole derivatives.[2] ECHA. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). OSHA.[3][4][5][6] Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1,3-benzodioxol-5-yloxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (1,3-benzodioxol-5-yloxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.